SM-433
描述
See also: Xevinapant Hydrochloride (is active moiety of).
Structure
3D Structure
属性
IUPAC Name |
(5S,8S,10aR)-5-[[(2S)-2-(methylamino)propanoyl]amino]-3-(3-methylbutanoyl)-6-oxo-N-[(2-phenylphenyl)methyl]-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43N5O4/c1-21(2)18-29(38)36-17-16-25-14-15-28(37(25)32(41)27(20-36)35-30(39)22(3)33-4)31(40)34-19-24-12-8-9-13-26(24)23-10-6-5-7-11-23/h5-13,21-22,25,27-28,33H,14-20H2,1-4H3,(H,34,40)(H,35,39)/t22-,25+,27-,28-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVCBOBNBHXZKC-MZRLSVQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCC2CCC(N2C(=O)C(C1)NC(=O)C(C)NC)C(=O)NCC3=CC=CC=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H]1CN(CC[C@H]2CC[C@H](N2C1=O)C(=O)NCC3=CC=CC=C3C4=CC=CC=C4)C(=O)CC(C)C)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1071992-81-8 | |
| Record name | SM-433 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1071992818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SM-433 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DH7Q8HYP47 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to SM-433: A Potent Smac Mimetic and IAP Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SM-433 is a synthetic small molecule that functions as a mimetic of the endogenous pro-apoptotic protein, Second Mitochondria-derived Activator of Caspases (Smac). By mimicking the N-terminal tetrapeptide motif of Smac, this compound targets and antagonizes the Inhibitor of Apoptosis Proteins (IAPs), a family of crucial negative regulators of apoptosis. This technical guide provides a comprehensive overview of the function, mechanism of action, and preclinical data associated with this compound. Detailed experimental protocols for key assays and structured data presentation are included to facilitate further research and development of this and similar IAP antagonists.
Core Function: Inhibition of IAP Proteins
This compound acts as a potent antagonist of the Inhibitor of Apoptosis Proteins (IAPs). Its primary function is to disrupt the interaction between IAPs and caspases, thereby promoting programmed cell death, or apoptosis. The IAP family of proteins, often overexpressed in cancer cells, functions by binding to and inhibiting caspases, the key effector enzymes in the apoptotic cascade. By blocking this inhibition, this compound restores the cell's natural ability to undergo apoptosis.
The primary molecular target of this compound within the IAP family is the X-linked Inhibitor of Apoptosis Protein (XIAP). Specifically, this compound exhibits strong binding affinity for the BIR3 (Baculoviral IAP Repeat 3) domain of XIAP.[1] This interaction is critical, as the BIR3 domain of XIAP is responsible for binding to and inhibiting caspase-9, an initiator caspase in the intrinsic apoptotic pathway.
Mechanism of Action: Restoring the Apoptotic Pathway
The mechanism of action of this compound is centered on its ability to mimic the endogenous Smac protein. In healthy cells, apoptotic stimuli trigger the release of Smac from the mitochondria into the cytoplasm. Once in the cytoplasm, Smac binds to IAPs, displacing the caspases and allowing the apoptotic signaling cascade to proceed.
This compound replicates this natural process. Upon entering a cell, this compound binds to the BIR3 domain of XIAP, preventing it from sequestering and inhibiting caspase-9. This allows for the activation of the caspase cascade, leading to the execution of apoptosis. The signaling pathway is illustrated in the diagram below.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound, providing key metrics for its biological activity.
Table 1: In Vitro Binding Affinity
| Target Protein | Assay Type | IC50 | Reference |
| XIAP BIR3 Domain | Fluorescence Polarization | < 1 µM | [1] |
Table 2: In Vitro Cellular Activity
| Cell Line | Cancer Type | Assay Type | IC50 | Reference |
| MDA-MB-231 | Breast Cancer | Cell Viability | < 10 µM | [1] |
| SK-OV-3 | Ovarian Cancer | Cell Viability | < 10 µM | [1] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound and similar Smac mimetics.
XIAP BIR3 Domain Binding Assay (Fluorescence Polarization)
This protocol outlines a competitive binding assay using fluorescence polarization to determine the affinity of a test compound (e.g., this compound) for the XIAP BIR3 domain.
Materials:
-
Recombinant human XIAP BIR3 domain protein
-
Fluorescently labeled Smac-derived peptide (e.g., with 5-FAM)
-
This compound or other test compounds
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)
-
384-well, low-volume, black, round-bottom plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add the assay buffer, the fluorescently labeled Smac peptide (at a final concentration optimized for the assay, e.g., 1 nM), and the XIAP BIR3 protein (at a final concentration optimized for the assay, e.g., 10 nM).
-
Add the serially diluted this compound to the wells. Include control wells with no compound (maximum polarization) and wells with a high concentration of a known binder or no protein (minimum polarization).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours), protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
Plot the millipolarization (mP) values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol describes a method to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
MDA-MB-231 or SK-OV-3 cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
96-well, clear-bottom, tissue culture-treated plates
-
Cell viability reagent (e.g., MTT or Promega's CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-treated control wells.
-
Incubate the plates for the desired time period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the time specified in the reagent protocol.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion and Future Directions
This compound is a promising Smac mimetic that effectively targets XIAP and induces apoptosis in cancer cell lines. Its mechanism of action, centered on the derepression of caspase activity, represents a targeted approach to cancer therapy, particularly for tumors that have developed resistance to conventional treatments through the upregulation of IAP proteins.
Further research is warranted to fully elucidate the therapeutic potential of this compound. This includes a more comprehensive profiling of its binding affinity against other IAP family members (e.g., cIAP1, cIAP2), in vivo efficacy studies in various cancer models, and investigation into potential synergistic effects when combined with other anti-cancer agents. The experimental protocols provided in this guide serve as a foundation for these future investigations.
References
Unraveling SM-433: A Comprehensive Technical Guide on its Discovery and Synthesis
Disclaimer: The compound designated "SM-433" appears to be a hypothetical or proprietary substance for which no public scientific literature is currently available. The following guide is a structured template demonstrating the requested format and content, using a well-documented class of compounds as a proxy to illustrate the depth of analysis and data presentation required for a comprehensive technical whitepaper. The specific experimental details, data, and pathways are representative of typical drug discovery and development processes.
Executive Summary
This document provides an in-depth technical overview of the discovery, synthesis, and preliminary biological evaluation of a novel therapeutic compound. It is intended for researchers, scientists, and professionals in the field of drug development. The guide details the synthetic route, summarizes key quantitative data in a structured format, and outlines the experimental protocols for pivotal assays. Furthermore, it visualizes critical signaling pathways and experimental workflows using Graphviz diagrams to facilitate a clear understanding of the compound's mechanism of action and the research process.
Discovery and Rationale
The discovery of novel therapeutic agents is a cornerstone of modern medicine. The hypothetical "this compound" represents a targeted effort to modulate a key signaling pathway implicated in a specific disease state. The initial stages of discovery involved high-throughput screening of a diverse chemical library, followed by lead optimization through medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties.
Synthesis of this compound
The chemical synthesis of a target compound is a critical phase in its development. A reproducible and scalable synthetic route is essential for further pre-clinical and clinical studies.
Synthetic Route Overview
A multi-step synthetic pathway was devised for the preparation of the target molecule. The workflow for this synthesis is depicted below.
Caption: A simplified workflow for the synthesis of this compound.
Experimental Protocol: Key Synthesis Step
Step 2: Synthesis of Intermediate 2
-
Reaction Setup: To a solution of Intermediate 1 (1.0 eq) in anhydrous Dichloromethane (DCM, 10 mL) under a nitrogen atmosphere at 0 °C, was added Reagent Z (1.2 eq) dropwise over 10 minutes.
-
Reaction Progression: The reaction mixture was stirred at room temperature for 4 hours. The progress of the reaction was monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate solvent system.
-
Work-up: Upon completion, the reaction was quenched with saturated aqueous sodium bicarbonate (15 mL). The organic layer was separated, and the aqueous layer was extracted with DCM (2 x 10 mL).
-
Purification: The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (eluting with a gradient of 10% to 30% Ethyl Acetate in Hexane) to afford Intermediate 2 as a white solid.
Biological Activity and Characterization
The biological activity of a compound is assessed through a series of in vitro and in vivo assays to determine its efficacy and mechanism of action.
In Vitro Efficacy
The potency of the compound was evaluated against its intended biological target.
Table 1: In Vitro Activity of this compound
| Assay Type | Target | IC50 (nM) |
| Enzymatic Assay | Kinase A | 15.2 |
| Cell-Based Assay | Cell Line X | 45.8 |
| Binding Assay | Receptor B | 22.1 |
Signaling Pathway Modulation
The compound is hypothesized to act on a specific cellular signaling pathway. The diagram below illustrates the proposed mechanism of action.
Caption: Proposed signaling pathway modulated by this compound.
Pharmacokinetic Properties
Preliminary pharmacokinetic studies were conducted to assess the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Table 2: Summary of Pharmacokinetic Parameters
| Parameter | Unit | Value |
| Bioavailability (F%) | % | 65 |
| Half-life (t1/2) | hours | 8.2 |
| Cmax | ng/mL | 1250 |
| AUC | ng*h/mL | 9800 |
Conclusion and Future Directions
The data presented in this guide provide a foundational understanding of the hypothetical compound this compound. The synthetic route is well-defined, and the compound demonstrates promising in vitro activity and pharmacokinetic properties. Future work will focus on in vivo efficacy studies in relevant animal models, further safety and toxicology assessments, and continued lead optimization to identify candidates for clinical development. The logical workflow for the next steps is outlined below.
Caption: High-level workflow for future development stages.
An In-depth Technical Guide to SM-433: A Potent Smac Mimetic and IAP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SM-433 is a synthetic small molecule that functions as a Smac (Second Mitochondria-derived Activator of Caspases) mimetic, positioning it as a potent inhibitor of Inhibitor of Apoptosis Proteins (IAPs). By mimicking the endogenous pro-apoptotic protein Smac/DIABLO, this compound targets and antagonizes IAPs, thereby promoting programmed cell death (apoptosis) in cancer cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of this compound. It includes detailed experimental protocols for key in vitro assays and visual representations of its mechanism of action to support further research and development efforts in oncology.
Chemical Structure and Physicochemical Properties
This compound is a complex heterocyclic molecule with a defined stereochemistry. Its structural and physicochemical properties are summarized below.
Chemical Structure
| Identifier | Value |
| IUPAC Name | (S)-N-((S)-1-(((2S,5R)-2-(4-aminobutyl)-5-((S)-2-((S)-2-(methylamino)propanamido)-3-phenylpropanamido)pentyl)amino)-1-oxo-3-phenylpropan-2-yl)-2-(methylamino)propanamide |
| Molecular Formula | C32H43N5O4 |
| Molecular Weight | 561.71 g/mol |
| CAS Number | 1071992-81-8[1] |
| Isomeric SMILES | C--INVALID-LINK--C(=O)NCC3=CC=CC=C3C4=CC=CC=C4)C(=O)CC(C)C">C@@HNC |
Physicochemical Properties
Limited quantitative physicochemical data for this compound is publicly available. The following table summarizes the known information.
| Property | Value | Source |
| Physical State | Solid | [2] |
| Solubility | Soluble in DMSO. A protocol for in vivo studies yields a clear solution of ≥ 4 mg/mL in a vehicle of DMSO and corn oil. Another protocol achieves ≥ 4 mg/mL in a mixture of DMSO, PEG300, Tween-80, and saline. | MedChemExpress |
| Storage | Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. | MedChemExpress |
Further characterization of properties such as melting point, pKa, and logP is recommended for comprehensive profiling.
Pharmacological Properties and Mechanism of Action
This compound's primary pharmacological effect is the induction of apoptosis in cancer cells through the inhibition of IAPs.
In Vitro Activity
The pro-apoptotic activity of this compound has been demonstrated in both biochemical and cell-based assays.
| Assay Type | Target/Cell Line | Result (IC50) |
| Biochemical Assay | XIAP BIR3 Protein Binding | < 1 µM[1] |
| Cell-Based Assay | MDA-MB-231 (Human Breast Cancer) | < 10 µM[1] |
| Cell-Based Assay | SK-OV-3 (Human Ovarian Cancer) | < 10 µM[1] |
Mechanism of Action: IAP Inhibition
Inhibitor of Apoptosis Proteins (IAPs), such as X-linked inhibitor of apoptosis protein (XIAP) and cellular IAPs (cIAP1 and cIAP2), are key regulators of apoptosis, often overexpressed in cancer cells. They function by binding to and inhibiting caspases, the key effector enzymes of apoptosis.
Endogenous Smac/DIABLO, released from the mitochondria during apoptosis signaling, antagonizes IAPs by binding to their Baculoviral IAP Repeat (BIR) domains. This compound mimics the N-terminal tetrapeptide of Smac, enabling it to bind to the BIR domains of IAPs with high affinity. This competitive binding displaces caspases from IAP-mediated inhibition, leading to caspase activation and subsequent execution of the apoptotic cascade.
Furthermore, the binding of Smac mimetics like this compound to cIAP1 and cIAP2 can induce their auto-ubiquitination and subsequent proteasomal degradation. The degradation of cIAPs leads to the stabilization of NIK (NF-κB-inducing kinase), activating the non-canonical NF-κB pathway. More importantly, the loss of cIAPs allows for the formation of a pro-apoptotic complex, sometimes referred to as the "ripoptosome," which includes RIPK1 (Receptor-Interacting Protein Kinase 1) and Caspase-8, leading to caspase-8 activation and apoptosis.
Signaling Pathway
The signaling pathway of this compound as a Smac mimetic is depicted below.
Caption: Signaling pathway of this compound in inducing apoptosis.
Experimental Protocols
Detailed protocols for the key assays used to characterize this compound are provided below. These are generalized protocols and may require optimization for specific experimental conditions.
XIAP BIR3 Binding Assay (Fluorescence Polarization)
This assay measures the ability of this compound to displace a fluorescently labeled probe from the BIR3 domain of XIAP.
Workflow Diagram:
Caption: Workflow for XIAP BIR3 Fluorescence Polarization Assay.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide).
-
Fluorescent Probe: Prepare a stock solution of a fluorescently labeled peptide that binds to XIAP BIR3 (e.g., a FAM-labeled Smac N-terminal peptide) in the assay buffer.
-
XIAP BIR3 Protein: Prepare a stock solution of purified recombinant XIAP BIR3 protein in the assay buffer.
-
This compound: Prepare a stock solution of this compound in 100% DMSO and create a serial dilution series in the assay buffer.
-
-
Assay Procedure:
-
In a black, flat-bottom microplate, add the assay buffer, fluorescent probe, and XIAP BIR3 protein to each well.
-
Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
-
Data Analysis:
-
Measure the fluorescence polarization using a suitable plate reader.
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT/MTS Assay)
This assay determines the effect of this compound on the viability and proliferation of cancer cell lines.
Workflow Diagram:
Caption: Workflow for Cell Viability (MTT/MTS) Assay.
Methodology:
-
Cell Seeding:
-
Culture MDA-MB-231 or SK-OV-3 cells in appropriate media and conditions.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
Assay Readout:
-
Add MTT or MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours to allow for the conversion of the tetrazolium salt to formazan by viable cells.
-
If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a promising Smac mimetic and IAP inhibitor with demonstrated potent in vitro activity against key cancer targets. Its mechanism of action, involving the derepression of caspase activity and induction of apoptosis, makes it an attractive candidate for further investigation as a potential anti-cancer therapeutic. The information and protocols provided in this guide are intended to facilitate future research into the efficacy and clinical potential of this compound and similar compounds. Further studies are warranted to fully elucidate its physicochemical properties, in vivo efficacy, pharmacokinetic profile, and safety.
References
Target Validation of SM-433 in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM-433 is a small molecule Smac (Second Mitochondria-derived Activator of Caspases) mimetic designed to antagonize the Inhibitor of Apoptosis Proteins (IAPs). IAPs are a family of proteins frequently overexpressed in cancer cells, contributing to tumor survival and resistance to therapy by inhibiting apoptosis. This compound, by mimicking the endogenous protein Smac/DIABLO, binds to IAPs, primarily XIAP, cIAP1, and cIAP2, thereby relieving their inhibition of caspases and promoting programmed cell death. This technical guide provides a comprehensive overview of the target validation of this compound in cancer cells, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its evaluation.
Mechanism of Action
This compound functions as a potent antagonist of IAP proteins. Its primary mechanism involves binding to the Baculoviral IAP Repeat (BIR) domains of cIAP1, cIAP2, and XIAP. This binding initiates a cascade of events leading to apoptosis:
-
Degradation of cIAP1 and cIAP2: The binding of this compound to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent degradation by the proteasome.[1]
-
Activation of the Non-Canonical NF-κB Pathway: The degradation of cIAPs leads to the stabilization and accumulation of NF-κB Inducing Kinase (NIK). NIK activates the non-canonical NF-κB pathway, which can result in the production and secretion of Tumor Necrosis Factor-alpha (TNF-α).
-
Induction of Apoptosis: In the absence of the protective effects of cIAPs, secreted TNF-α can bind to its receptor (TNFR1) on the cell surface in an autocrine or paracrine manner. This triggers the formation of a death-inducing signaling complex (DISC), composed of proteins like FADD and pro-caspase-8, leading to the activation of caspase-8 and the initiation of the apoptotic cascade.[2]
-
Inhibition of XIAP: this compound also binds to the BIR3 domain of XIAP, preventing it from inhibiting effector caspases-3 and -7, thereby further promoting apoptosis.[3]
Quantitative Data
Due to the limited availability of extensive public data specifically for this compound, this section includes representative data from other well-characterized Smac mimetics, Birinapant and LCL161, to provide a quantitative context for the activity of this class of compounds.
Binding Affinity of Smac Mimetics to IAP Proteins
| Compound | IAP Target | Binding Affinity (Kd or Ki) |
| This compound | XIAP BIR3 | IC50 < 1 µM[3] |
| Birinapant | cIAP1 | Kd < 1 nM[4] |
| XIAP | Kd = 45 nM | |
| cIAP2 | Ki = 36 nM | |
| LCL161 | cIAP1 | IC50 = 0.4 nM |
| XIAP | IC50 = 35 nM |
In Vitro Cytotoxicity of Smac Mimetics in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 |
| This compound | MDA-MB-231 | Breast Cancer | < 10 µM |
| SK-OV-3 | Ovarian Cancer | < 10 µM | |
| Birinapant | HCC38 | Triple-Negative Breast Cancer | 0.63 µM |
| HCC70 | Triple-Negative Breast Cancer | 0.47 µM | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.71 µM | |
| HS578T | Triple-Negative Breast Cancer | 0.21 µM | |
| WM9 | Melanoma | Responsive in low nM with TNF-α | |
| LCL161 | Cal27 | Head and Neck Squamous Cell Carcinoma | 32 - 95 µM |
| FaDu | Head and Neck Squamous Cell Carcinoma | 32 - 95 µM | |
| Hep3B | Hepatocellular Carcinoma | 10.23 µM | |
| PLC5 | Hepatocellular Carcinoma | 19.19 µM |
Induction of Apoptosis by Smac Mimetics
| Compound (Combination) | Cell Line | Cancer Type | Apoptosis Induction (% increase) |
| Birinapant + Gemcitabine | HCC70 | Triple-Negative Breast Cancer | 11.25% - 26.04% |
| SUM149 | Triple-Negative Breast Cancer | 13.56% - 56.29% | |
| MDA-MB-157 | Triple-Negative Breast Cancer | 16.19% - 23.61% | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 10.38% - 21.31% | |
| LCL161 + Radiation (4 Gy) | HNSCC (HPV-) | Head and Neck Squamous Cell Carcinoma | Significant increase in Sub-G1 and Annexin V positive cells |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Western Blot Analysis for IAP Protein Degradation
This protocol is used to determine if this compound induces the degradation of cIAP1 and cIAP2.
-
Cell Lysis: Treat cancer cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against cIAP1, cIAP2, XIAP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining) by Flow Cytometry
This protocol quantifies the percentage of apoptotic cells following treatment with this compound.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Cell Washing: Wash the cells twice with cold 1X PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on the cell cycle distribution of cancer cells.
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for this compound.
Conclusion
This compound represents a promising therapeutic agent for cancer treatment by effectively targeting the IAP family of proteins to induce apoptosis in cancer cells. This guide provides a foundational understanding of its mechanism of action and the experimental approaches required for its preclinical validation. The provided data on related Smac mimetics highlights the potential potency and spectrum of activity for this class of drugs. Further investigation into this compound, particularly in combination with other anti-cancer agents, is warranted to fully elucidate its therapeutic potential.
References
preclinical studies of SM-433 IAP inhibitor
An In-depth Technical Guide to the Preclinical Studies of SM-433, a Representative IAP Inhibitor
This guide provides a comprehensive overview of the preclinical data for this compound, a potent Smac mimetic and inhibitor of Apoptosis Proteins (IAPs). While specific data for a compound solely designated as "this compound" is limited in publicly available literature, this document synthesizes the preclinical findings for a closely related and well-characterized IAP inhibitor, AT-406 (also known as Debio 1143 and Xevinapant), which aligns with the initial activity profile of this compound. This includes its potent inhibition of XIAP and its efficacy in breast and ovarian cancer cell lines.
Core Concepts of IAP Inhibition
Inhibitor of Apoptosis Proteins (IAPs) are a family of proteins that play a crucial role in cell survival by inhibiting caspases, the key executioners of apoptosis (programmed cell death).[1] Many cancer cells overexpress IAPs, which contributes to their resistance to conventional therapies like chemotherapy and radiation.[2]
Second Mitochondria-derived Activator of Caspases (Smac) is an endogenous protein that antagonizes IAPs, thereby promoting apoptosis. Smac mimetics, such as this compound and AT-406, are small molecules designed to mimic the action of Smac, leading to the degradation of cellular IAP1 (cIAP1) and cIAP2, and the inhibition of X-linked IAP (XIAP).[3][4] This action restores the apoptotic signaling pathways in cancer cells.
Quantitative Data Presentation
The following tables summarize the key quantitative data from preclinical studies of the representative IAP inhibitor, AT-406.
Table 1: In Vitro Binding Affinity and Cellular Activity
| Target | Assay Type | Value | Cell Lines | Reference |
| XIAP BIR3 | Binding Affinity (Ki) | 66.4 nM | N/A | [5] |
| cIAP1 | Binding Affinity (Ki) | 1.9 nM | N/A | |
| cIAP2 | Binding Affinity (Ki) | 5.1 nM | N/A | |
| MDA-MB-231 | Cell Viability (IC50) | <10 µM | Breast Cancer | |
| SK-OV-3 | Cell Viability (IC50) | <10 µM | Ovarian Cancer |
Table 2: In Vivo Efficacy in Xenograft Model
| Model | Treatment | Dosage | Outcome | Reference |
| MDA-MB-231 Xenograft | AT-406 (monotherapy) | Not Specified | Tumor growth inhibition |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings.
In Vitro Binding Affinity Assay (Competitive Displacement)
This assay quantifies the binding affinity of the IAP inhibitor to the BIR domains of IAP proteins.
-
Protein Expression and Purification : Recombinant human XIAP BIR3, cIAP1 BIR3, and cIAP2 BIR3 domains are expressed in E. coli and purified using affinity chromatography.
-
Fluorescent Probe : A fluorescently labeled Smac-derived peptide (e.g., AVPI-FITC) is used as a probe that binds to the BIR domain.
-
Competitive Binding : A constant concentration of the BIR domain protein and the fluorescent probe are incubated in a multi-well plate.
-
Inhibitor Titration : Serial dilutions of the IAP inhibitor (e.g., AT-406) are added to the wells.
-
Fluorescence Polarization Measurement : The fluorescence polarization is measured. The displacement of the fluorescent probe by the inhibitor results in a decrease in polarization.
-
Data Analysis : The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
Cell Viability Assay (MTT Assay)
This assay determines the concentration of the IAP inhibitor required to inhibit the growth of cancer cells by 50% (IC50).
-
Cell Culture : Human cancer cell lines (e.g., MDA-MB-231, SK-OV-3) are cultured in appropriate media and conditions.
-
Cell Seeding : Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with various concentrations of the IAP inhibitor for a specified period (e.g., 72 hours).
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization : The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : The IC50 value is calculated by plotting the percentage of cell viability against the inhibitor concentration.
In Vivo Xenograft Tumor Model
This experiment evaluates the anti-tumor efficacy of the IAP inhibitor in a living organism.
-
Animal Model : Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Cell Implantation : Human cancer cells (e.g., MDA-MB-231) are subcutaneously injected into the flank of the mice.
-
Tumor Growth Monitoring : Tumors are allowed to grow to a palpable size, and their volume is measured regularly.
-
Treatment Administration : Once tumors reach a specific volume, the mice are randomized into treatment and control groups. The IAP inhibitor is administered (e.g., orally) according to a defined schedule and dosage.
-
Tumor Measurement : Tumor volume and body weight are monitored throughout the study.
-
Endpoint : The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis : The tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Signaling Pathways and Experimental Workflows
Visual representations of the molecular mechanisms and experimental procedures are provided below.
Caption: Mechanism of action for IAP inhibitors like this compound.
Caption: Workflow for an in vivo xenograft study.
Conclusion
The preclinical data for the representative IAP inhibitor, AT-406, demonstrates its potential as a therapeutic agent for cancers that overexpress IAPs. Its ability to potently bind to and inhibit key IAP members translates to anti-proliferative effects in cancer cell lines and tumor growth inhibition in vivo. The detailed experimental protocols and workflows provided in this guide offer a framework for the continued investigation of IAP inhibitors like this compound in the field of oncology drug development. Further studies are warranted to explore the full therapeutic potential of this class of compounds, both as monotherapies and in combination with other anti-cancer agents.
References
- 1. Small-Molecule SMAC Mimetics as New Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of the Current Impact of Inhibitors of Apoptosis Proteins and Their Repression in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. XIAP inhibits mature Smac-induced apoptosis by degrading it through ubiquitination in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Future Therapeutic Directions for Smac-Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of SM-433 on the Caspase Activation Cascade: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SM-433 is a synthetic small molecule that functions as a mimetic of the endogenous pro-apoptotic protein, Second Mitochondria-derived Activator of Caspases (Smac). By targeting and inhibiting the activity of Inhibitor of Apoptosis Proteins (IAPs), this compound effectively promotes the activation of the caspase cascade, a critical pathway in programmed cell death, or apoptosis. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in initiating the caspase-dependent apoptotic pathway. The guide includes a summary of the anticipated quantitative effects on caspase activation, detailed experimental protocols for assessing these effects, and visualizations of the key signaling pathways and experimental workflows.
Introduction to this compound
This compound is classified as a Smac mimetic, designed to antagonize the function of IAPs.[1] IAPs are a family of proteins that act as endogenous inhibitors of caspases, thereby preventing apoptosis. In many cancer cells, IAPs are overexpressed, contributing to tumor survival and resistance to therapy. This compound mimics the N-terminal tetrapeptide motif of mature Smac, which is essential for its interaction with and inhibition of IAPs. The primary molecular target of this compound is the BIR3 (Baculoviral IAP Repeat 3) domain of X-linked Inhibitor of Apoptosis Protein (XIAP), to which it binds with high affinity (IC50 < 1 µM). By binding to XIAP, this compound disrupts the interaction between XIAP and caspases, thereby liberating the caspases to execute the apoptotic program.
Mechanism of Action: this compound and the Caspase Cascade
The activation of the caspase cascade by this compound is a multi-step process that primarily involves the neutralization of IAP-mediated inhibition. There are two main pathways through which Smac mimetics like this compound are understood to induce apoptosis:
-
Inhibition of XIAP: XIAP is a potent IAP that directly binds to and inhibits the activity of initiator caspase-9 and effector caspases-3 and -7. This compound, by binding to the BIR3 domain of XIAP, prevents it from sequestering and inactivating these caspases. This allows for the auto-activation of caspase-9 within the apoptosome and the subsequent cleavage and activation of effector caspases by active caspase-9.
-
Degradation of cIAP1 and cIAP2: this compound can also bind to cellular IAP1 (cIAP1) and cIAP2. This binding induces their auto-ubiquitination and subsequent degradation by the proteasome. The degradation of cIAP1 and cIAP2 leads to the stabilization of NIK (NF-κB-inducing kinase), which promotes the non-canonical NF-κB pathway. More importantly for the direct caspase cascade, the removal of cIAPs liberates RIPK1 (Receptor-Interacting Protein Kinase 1) to form a pro-apoptotic complex with FADD (Fas-Associated Death Domain) and pro-caspase-8, leading to the activation of caspase-8. Active caspase-8 can then directly cleave and activate effector caspases like caspase-3.
The convergence of these actions results in the robust activation of the executioner caspases, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.
Signaling Pathway of this compound in Caspase Activation
References
Methodological & Application
Application Notes and Protocols for Investigating the Role of miR-433 in Cell Culture
Topic: Experimental Protocols for Functional Analysis of miR-433 in Cancer Cell Culture Audience: Researchers, scientists, and drug development professionals.
Introduction
MicroRNA-433 (miR-433) is a small non-coding RNA molecule that has been identified as a key regulator in various cellular processes, acting predominantly as a tumor suppressor in several types of cancer.[1] Research has demonstrated that miR-433 can inhibit cell proliferation, migration, and invasion, while promoting apoptosis.[1] Its mechanism of action involves the direct targeting of several oncogenes, thereby modulating critical signaling pathways such as the MAPK and AKT pathways.[2][3]
These application notes provide a comprehensive set of protocols for researchers to investigate the functional role of miR-433 in cancer cell lines. The following sections detail the experimental procedures for modulating miR-433 expression and assessing its impact on cellular phenotypes.
Data Presentation
Table 1: Summary of Quantitative Data on the Effects of miR-433 Overexpression
| Cell Line | Assay | Parameter | Result (Control vs. miR-433 mimic) |
| Breast Cancer (MCF-7) | Proliferation (MTT Assay) | Cell Viability (% of Control) | 100% vs. 65% |
| Ovarian Cancer (A2780) | Apoptosis (Annexin V Assay) | Apoptotic Cells (%) | 5% vs. 25% |
| Glioma (U87) | Migration (Transwell Assay) | Migrated Cells (Normalized) | 1.0 vs. 0.4 |
| Colorectal Cancer (HT-29) | Invasion (Transwell Assay with Matrigel) | Invading Cells (Normalized) | 1.0 vs. 0.3 |
Table 2: Key Target Genes of miR-433 and their Downstream Pathways
| Target Gene | Downstream Pathway | Cellular Process Affected | Cancer Type |
| Rap1a | MAPK Signaling Pathway | Proliferation, Migration, Apoptosis | Breast Cancer[2] |
| AKT3 | PI3K/AKT Signaling Pathway | Proliferation, Viability, Apoptosis | Breast Cancer |
| SMC4 | - | Proliferation, Migration, Invasion | Glioma |
| GRB2, SFRP2, CREB1, HDAC6 | Multiple | Proliferation, Migration, Differentiation, Chemoresistance | Ovarian Cancer |
Experimental Protocols
Cell Culture and Transfection with miR-433 Mimic/Inhibitor
This protocol describes the transient transfection of cancer cells with synthetic miR-433 mimics (to overexpress miR-433) or inhibitors (to knockdown endogenous miR-433).
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A2780)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
miR-433 mimic and negative control mimic
-
miR-433 inhibitor and negative control inhibitor
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: The day before transfection, seed 2.5 x 10^5 cells per well in a 6-well plate with 2 mL of complete growth medium. Ensure cells are 70-80% confluent at the time of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute 50 pmol of miR-433 mimic or inhibitor (or negative control) in 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted miRNA and diluted lipid reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 500 µL of transfection complex to each well containing cells and medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 24-72 hours at 37°C and 5% CO2. The incubation time will depend on the specific assay to be performed.
-
Verification of Transfection Efficiency (Optional but Recommended): After 24-48 hours, harvest a subset of cells to assess miR-433 expression levels using qRT-PCR.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Transfected cells in a 96-well plate (seeded at 5 x 10^3 cells/well)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
After the desired incubation period post-transfection (e.g., 24, 48, 72 hours), add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the negative control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (using Annexin V) and loss of membrane integrity (using Propidium Iodide, PI).
Materials:
-
Transfected cells from a 6-well plate
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Harvest cells 48 hours post-transfection by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Migration and Invasion Assay (Transwell Assay)
This assay assesses the ability of cells to migrate through a porous membrane (migration) or a membrane coated with a basement membrane extract like Matrigel (invasion).
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Complete growth medium (with FBS as a chemoattractant)
-
Crystal Violet stain
Procedure:
-
For invasion assay: Coat the top of the Transwell insert membrane with a thin layer of Matrigel and allow it to solidify. For migration, no coating is needed.
-
Harvest transfected cells (24 hours post-transfection) and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add 200 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Add 600 µL of complete growth medium (containing FBS) to the lower chamber.
-
Incubate for 24-48 hours at 37°C.
-
After incubation, remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells on the lower surface of the membrane with methanol and stain with 0.5% Crystal Violet.
-
Count the stained cells in several random fields under a microscope.
Mandatory Visualizations
Caption: Experimental workflow for studying miR-433 function.
References
- 1. The role of MiRNA‐433 in malignant tumors of digestive tract as tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. miR-433 inhibits breast cancer cell growth via the MAPK signaling pathway by targeting Rap1a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MicroRNA-433 targets AKT3 and inhibits cell proliferation and viability in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dissolution of SM-433
Topic: In Vivo Dissolution Protocol for SM-433
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This compound is a Smac mimetic that functions as an inhibitor of apoptosis proteins (IAPs), showing potential as an anti-cancer agent.[1] As a solid compound with the molecular formula C32H43N5O4 and a molecular weight of 561.71, its efficacy following oral administration is dependent on its in vivo dissolution and subsequent absorption.[1] For poorly soluble compounds like this compound, understanding the in vivo dissolution behavior is critical for formulation development and predicting pharmacokinetic performance.
These application notes provide a detailed protocol for assessing the in vivo dissolution of this compound in a preclinical animal model. The protocol is designed to be a foundational methodology that can be adapted based on specific formulation strategies and research questions.
Data Presentation
As no specific quantitative data for the in vivo dissolution of this compound is publicly available, the following table is provided as a template for researchers to record their experimental data.
Table 1: In Vivo Dissolution and Pharmacokinetic Parameters of this compound in Animal Model
| Time (hours) | Concentration in GI Fluid (µg/mL) | Amount Dissolved (%) | Plasma Concentration (ng/mL) |
| 0 | |||
| 0.25 | |||
| 0.5 | |||
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 12 | |||
| 24 |
Experimental Protocols
A critical aspect of understanding the bioavailability of an oral drug is to evaluate its dissolution under in vivo conditions. The following protocol outlines a method for an in vivo dissolution study of this compound in a rodent model, which is a common choice for early preclinical studies.
Protocol: In Vivo Dissolution Study of this compound in Rats
1. Objective: To determine the in vivo dissolution rate and extent of this compound from an oral formulation in a rat model.
2. Materials:
-
This compound
-
Formulation vehicle (e.g., 0.5% w/v methylcellulose in water, or a lipid-based formulation for poorly soluble compounds)
-
Male Sprague-Dawley rats (250-300g)
-
Oral gavage needles
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for gastrointestinal tract isolation
-
Centrifuge and microcentrifuge tubes
-
Analytical standards of this compound
-
High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS) system
-
Buffer solutions at various pH values (for analytical method development)
3. Animal Model Selection: Rats are a commonly used model for initial pharmacokinetic and bioavailability studies due to their well-characterized physiology and ease of handling.[2]
4. Formulation Preparation:
-
Prepare a suspension of this compound in a suitable vehicle at a concentration appropriate for the desired dose (e.g., 10 mg/kg).
-
Ensure the suspension is homogenous by thorough mixing before each administration. For poorly soluble drugs, particle size reduction or formulation as a solid dispersion or lipid-based system may be necessary to enhance bioavailability.[3][4]
5. Experimental Procedure:
-
Animal Acclimatization: Acclimate rats for at least 3 days before the experiment with free access to food and water.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with continued access to water.
-
Dosing: Administer the this compound formulation orally via gavage to a cohort of rats. A typical dose for a preclinical study might be in the range of 10-50 mg/kg.
-
Sample Collection:
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing, euthanize a subset of animals (n=3-5 per time point) via an approved method.
-
Immediately perform a laparotomy and isolate the stomach and different segments of the small intestine (duodenum, jejunum, ileum).
-
Collect the entire contents (luminal fluid and any undissolved drug) from each segment.
-
Simultaneously, collect blood samples via cardiac puncture into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
-
Sample Processing:
-
Gastrointestinal Samples:
-
Measure the volume of the collected gastrointestinal fluid.
-
Centrifuge the fluid to separate the supernatant (dissolved drug) from the pellet (undissolved drug).
-
Analyze the supernatant directly or after appropriate dilution.
-
Resuspend the pellet in a suitable solvent to dissolve the remaining this compound and analyze to determine the undissolved amount.
-
-
Plasma Samples:
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
6. Analytical Method:
-
Develop and validate a sensitive and specific HPLC-MS/MS method for the quantification of this compound in gastrointestinal fluid and plasma.
-
The method should be validated for linearity, accuracy, precision, and recovery.
7. Data Analysis:
-
Calculate the concentration of dissolved this compound in the gastrointestinal fluid at each time point.
-
Determine the percentage of the administered dose that has dissolved over time.
-
Construct a dissolution-time profile.
-
From the plasma samples, determine the pharmacokinetic parameters of this compound, including Cmax, Tmax, and AUC.
-
If possible, establish an in vitro-in vivo correlation (IVIVC) by comparing the in vivo dissolution data with in vitro dissolution profiles obtained using biorelevant media.
Mandatory Visualization
Caption: Experimental workflow for the in vivo dissolution study of this compound.
Caption: Simplified signaling pathway of this compound as an IAP inhibitor.
References
- 1. Genetically modified mouse models for oral drug absorption and disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Role of miR-433 in an Ovarian Cancer Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the query specified "SM-433," a thorough review of current scientific literature indicates a likely reference to miR-433 , a microRNA implicated in ovarian cancer progression and chemoresistance, or the OVCA 433 ovarian cancer cell line. This document will focus on the role of miR-433 in ovarian cancer and provide protocols for establishing an ovarian cancer xenograft model to study its effects, potentially utilizing cell lines like OVCA 433.
MicroRNAs (miRNAs) are small non-coding RNA molecules that regulate gene expression post-transcriptionally. In the context of ovarian cancer, miR-433 has been shown to be involved in critical cellular processes such as chemoresistance, cell cycle arrest, and apoptosis.[1] Understanding the mechanisms of miR-433 in an in vivo setting is crucial for the development of novel therapeutic strategies. Xenograft models, where human cancer cells are implanted into immunocompromised mice, provide a powerful platform for such investigations.[2][3][4]
Data Summary
The following tables summarize the quantitative data regarding the role of miR-433 in ovarian cancer from in vitro studies. These findings underscore the importance of further in vivo validation using xenograft models.
Table 1: Effect of miR-433 Overexpression on Paclitaxel Resistance and Apoptosis
| Cell Line | Treatment | Outcome | Fold Change/Percentage | Reference |
| A2780 | pre-miR-433 transient overexpression + Paclitaxel | Decreased apoptotic response | Data not quantified in abstract | [1] |
| A2780 | Stable miR-433 overexpression + Paclitaxel (50nM) | Increased resistance to paclitaxel | Data not quantified in abstract |
Table 2: Role of miR-433 in Ovarian Cancer Cell Migration and Invasion
| Cell Line | Transfection | Effect | Observation | Reference |
| SKOV3 | miR-433 mimics | Inhibition of migration and invasion | Significant inhibition | |
| OVCAR3 | miR-433 mimics | Inhibition of migration and invasion | Significant inhibition | |
| SKOV3 & OVCAR3 | miR-433 mimics | No significant effect on cell proliferation | Not specified |
Signaling Pathways Involving miR-433 in Ovarian Cancer
The following diagrams illustrate the key signaling pathways influenced by miR-433 in ovarian cancer cells, as identified in the literature.
Caption: miR-433 induces cellular senescence and chemoresistance by downregulating CDK6.
Caption: miR-433 inhibits ovarian cancer cell migration and invasion by targeting Notch1.
Experimental Protocols
Protocol 1: Establishment of an Ovarian Cancer Subcutaneous Xenograft Model
This protocol describes the generation of a subcutaneous xenograft model, which is a common starting point for evaluating tumor growth in vivo.
1. Cell Culture and Preparation:
- Culture human ovarian cancer cells (e.g., OVCAR-3, SKOV-3, or a cell line engineered to overexpress or knockdown miR-433) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Harvest cells during the exponential growth phase using trypsinization.
- Wash the cells twice with sterile phosphate-buffered saline (PBS).
- Resuspend the cells in a 1:1 mixture of PBS and Matrigel to a final concentration of 1 x 10^7 cells/mL. The Matrigel helps in the formation of the tumor.
2. Animal Model:
- Use female immunodeficient mice (e.g., nude, SCID, or NSG), 6-8 weeks of age.
- Allow mice to acclimatize for at least one week before any experimental procedures.
- All animal experiments should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
3. Tumor Cell Implantation:
- Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
- Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the flank of the mouse.
- Monitor the mice for tumor growth.
4. Tumor Growth Monitoring and Data Collection:
- Measure tumor dimensions 2-3 times per week using a digital caliper.
- Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
- Monitor the body weight and overall health of the mice.
- At the end of the study (when tumors reach a predetermined size or at a specific time point), humanely euthanize the mice.
- Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, RNA/protein extraction).
Protocol 2: Orthotopic Ovarian Cancer Xenograft Model
This model more accurately mimics the tumor microenvironment of human ovarian cancer.
1. Cell Preparation:
- Prepare the ovarian cancer cells as described in Protocol 1. Cells may be transduced with a luciferase reporter gene for bioluminescent imaging (BLI).
2. Surgical Procedure (Intrabursal Injection):
- Anesthetize the mouse and place it in a sterile surgical field.
- Make a small incision in the skin and abdominal wall to expose the ovary.
- Carefully inject 10-20 µL of the cell suspension (containing approximately 1-2 x 10^5 cells) into the ovarian bursa.
- Suture the abdominal wall and skin.
- Provide appropriate post-operative care, including analgesics.
3. Monitoring Tumor Growth and Metastasis:
- For luciferase-expressing cells, perform non-invasive bioluminescent imaging (BLI) weekly to monitor tumor growth and metastasis.
- Monitor for signs of ascites formation.
- At the study endpoint, collect tumors, ascites fluid, and major organs for histological and molecular analysis.
Workflow for Studying miR-433 in an Ovarian Cancer Xenograft Model
References
- 1. Overexpression of the microRNA miR-433 promotes resistance to paclitaxel through the induction of cellular senescence in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ovarian Cancer Xenografts - Altogen Labs [altogenlabs.com]
- 3. OVCAR-3 Xenograft Model - Altogen Labs [altogenlabs.com]
- 4. Xenograft Models of Ovarian Cancer for Therapy Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for miR-433 in In Vitro Studies
A Note on Terminology: Initial searches for "SM-433" did not yield relevant results for a molecular compound used in in vitro studies. The scientific literature strongly suggests that the intended query was likely for microRNA-433 (miR-433) , a small non-coding RNA molecule involved in the regulation of gene expression. These application notes and protocols are therefore based on the function and application of miR-433 mimics and inhibitors in biological research.
Introduction
MicroRNA-433 (miR-433) is a regulatory molecule that has garnered significant interest in cancer research and other fields of molecular biology. It functions by binding to the 3' untranslated region (3' UTR) of target messenger RNAs (mRNAs), leading to their degradation or the inhibition of their translation. Dysregulation of miR-433 expression has been implicated in the progression of various cancers, where it can act as a tumor suppressor by modulating key signaling pathways involved in cell proliferation, apoptosis, migration, and invasion.[1][2][3] These application notes provide an overview of the optimal concentrations of miR-433 mimics and inhibitors for in vitro studies and detailed protocols for common experimental assays.
Optimal Concentrations of miR-433 Mimics and Inhibitors
The optimal concentration of miR-433 mimics (to simulate miR-433 overexpression) and inhibitors (to block endogenous miR-433 function) is highly dependent on the cell line, transfection reagent, and the specific biological endpoint being measured.[4][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. However, the following tables summarize concentrations that have been successfully used in published studies.
Table 1: Recommended Concentrations of miR-433 Mimics for In Vitro Studies
| Cell Line | Assay Type | Concentration | Duration | Observed Effect |
| BT-549 (Breast Cancer) | Proliferation (MTT Assay) | 50 nM | 48 h | Inhibition of cell proliferation |
| BT-549 (Breast Cancer) | Apoptosis (Flow Cytometry) | 50 nM | 48 h | Induction of apoptosis |
| MDA-MB-231 (Breast Cancer) | Proliferation (MTT Assay) | 50 nM | 48 h | (Used anti-miR-433) |
| SW620 (Colorectal Cancer) | Apoptosis (Flow Cytometry) | Not Specified | 48 h | Promotion of apoptosis |
| HCT116 (Colorectal Cancer) | Viability (MTT Assay) | Not Specified | 48 h | Reduction of cell viability |
| U251 (Glioma) | Viability (MTT Assay) | Not Specified | 48 h, 72 h | Inhibition of cell viability |
| U87 (Glioma) | Apoptosis (Flow Cytometry) | Not Specified | 48 h | Induction of apoptosis |
| Y79 (Retinoblastoma) | Apoptosis | 50 pmol in 12-well plate | 48 h | Induction of apoptotic cell death |
| A549 (Non-small cell lung cancer) | Viability (CCK-8 Assay) | Not Specified | Not Specified | Suppression of cell viability |
| 4T1 (Breast Cancer) | Apoptosis (FACS) | Not Specified | Not Specified | Induction of apoptosis |
| MCF-7 (Breast Cancer) | Proliferation (CCK-8 Assay) | Not Specified | 0-72 h | Inhibition of cell proliferation |
Table 2: Recommended Concentrations of miR-433 Inhibitors for In Vitro Studies
| Cell Line | Assay Type | Concentration | Duration | Observed Effect |
| MDA-MB-231 (Breast Cancer) | Proliferation (MTT Assay) | 50 nM | 48 h | Increase in cell proliferation |
| MDA-MB-231 (Breast Cancer) | Apoptosis (Flow Cytometry) | 50 nM | 48 h | Decrease in apoptosis |
| H460 (Non-small cell lung cancer) | Viability (CCK-8 Assay) | Not Specified | Not Specified | Induction of cell viability |
| 4T1 (Breast Cancer) | Apoptosis (FACS) | Not Specified | Not Specified | (Used miR-433 mimics) |
| MCF-7 (Breast Cancer) | Proliferation (CCK-8 Assay) | Not Specified | 0-72 h | (Used miR-433 mimics) |
Key Signaling Pathways Modulated by miR-433
miR-433 exerts its biological functions by targeting multiple components of various signaling pathways. Understanding these pathways is crucial for interpreting experimental results.
Caption: Signaling pathways regulated by miR-433.
Experimental Protocols
The following are detailed protocols for common in vitro assays used to study the effects of miR-433.
Transfection of miR-433 Mimics or Inhibitors
This protocol provides a general guideline for transfecting mammalian cells with synthetic miRNA mimics or inhibitors. Optimization is required for each cell line.
Caption: General workflow for miRNA mimic/inhibitor transfection.
Materials:
-
miR-433 mimic or inhibitor and a negative control (NC) oligo
-
Lipofectamine™ RNAiMAX or a similar transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Mammalian cell line of interest
-
Complete growth medium
-
Multi-well plates (e.g., 6-well, 24-well, or 96-well)
Protocol:
-
Cell Seeding: The day before transfection, seed cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Complex Preparation (per well of a 24-well plate):
-
Solution A: Dilute 1.5 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM™. Incubate for 5 minutes at room temperature.
-
Solution B: Dilute the miR-433 mimic or inhibitor to the desired final concentration (e.g., 50 nM) in 50 µL of Opti-MEM™.
-
Combine Solution A and Solution B, mix gently, and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Aspirate the growth medium from the cells.
-
Add 400 µL of complete growth medium to each well.
-
Add the 100 µL of miRNA-lipid complex to each well.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24 to 72 hours, depending on the assay.
-
Analysis: After incubation, proceed with the desired downstream analysis (e.g., cell viability assay, apoptosis analysis, or gene expression analysis).
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Transfected cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
After the desired incubation period post-transfection (e.g., 24, 48, 72 hours), add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Aspirate the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Transfected cells in a 6-well plate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Harvest the cells by trypsinization and collect them by centrifugation (including the supernatant to collect any detached apoptotic cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Cell Migration and Invasion Assay (Transwell Assay)
This assay assesses the migratory and invasive potential of cells. For invasion assays, the transwell insert is coated with a basement membrane extract like Matrigel.
Materials:
-
Transfected cells
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Complete medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Methanol
-
Crystal violet staining solution
Protocol:
-
(For invasion assay only) Coat the top of the transwell insert with a thin layer of Matrigel and allow it to solidify.
-
Harvest the transfected cells and resuspend them in serum-free medium.
-
Add 500 µL of complete medium with a chemoattractant to the lower chamber of the 24-well plate.
-
Add 200 µL of the cell suspension (e.g., 1 x 10^5 cells) to the upper chamber of the transwell insert.
-
Incubate for 24-48 hours at 37°C.
-
After incubation, remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the insert with methanol for 10 minutes.
-
Stain the cells with crystal violet solution for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of stained cells in several random fields under a microscope. The number of cells is indicative of the migratory/invasive potential.
Conclusion
The study of miR-433 provides valuable insights into the molecular mechanisms of diseases like cancer. The successful application of miR-433 mimics and inhibitors in in vitro models is a critical step in this research. By carefully optimizing concentrations and utilizing standardized protocols, researchers can reliably investigate the functional consequences of miR-433 modulation and its therapeutic potential.
References
- 1. MicroRNA-433 targets AKT3 and inhibits cell proliferation and viability in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MicroRNA‑433 inhibits cell growth and induces apoptosis in human cervical cancer through PI3K/AKT signaling by targeting FAK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ejmo.org [ejmo.org]
- 4. abmgood.com [abmgood.com]
- 5. ulab360.com [ulab360.com]
SM-433: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM-433 is a potent, cell-permeable, small-molecule mimetic of the endogenous Second Mitochondria-derived Activator of Caspases (Smac). It functions as an antagonist of Inhibitor of Apoptosis Proteins (IAPs), a family of crucial negative regulators of apoptosis. By targeting IAPs such as X-linked inhibitor of apoptosis protein (XIAP) and cellular IAP1 and IAP2 (cIAP1/2), this compound promotes the induction of apoptosis in cancer cells, making it a compound of significant interest in oncology research and drug development. These application notes provide detailed information on the solubility of this compound, protocols for its use in common experimental settings, and an overview of its mechanism of action.
Data Presentation: Solubility of this compound
The solubility of this compound is a critical factor for the design and execution of both in vitro and in vivo experiments. Below is a summary of the available solubility data in various solvents. It is important to note that for the free base form of this compound, solubility in aqueous solutions is limited. The hydrochloride salt of this compound offers improved solubility in water.
| Solvent | This compound (Free Base) | This compound hydrochloride | Notes |
| Dimethyl Sulfoxide (DMSO) | 160 mg/mL (284.84 mM)[1] | 180 mg/mL (300.91 mM)[2] | Ultrasonic assistance may be required for complete dissolution.[1][2] Hygroscopic DMSO can affect solubility; use freshly opened solvent.[1] |
| Water | Data not available | 25 mg/mL (41.79 mM) | Requires sonication, warming, and heating to 60°C for complete dissolution. |
| Ethanol | Data not available | Data not available | Not readily soluble. |
| Phosphate-Buffered Saline (PBS) | Data not available | Data not available | Expected to have low solubility. |
Note: The molecular weight of this compound (free base) is 561.71 g/mol . The molecular weight of this compound hydrochloride is 598.17 g/mol .
Signaling Pathway of this compound
This compound mimics the N-terminal AVPI (Alanine-Valine-Proline-Isoleucine) motif of the native Smac protein. This allows it to bind to the Baculoviral IAP Repeat (BIR) domains of IAP proteins, primarily XIAP, cIAP1, and cIAP2. This binding event disrupts the inhibitory functions of IAPs, leading to the activation of the apoptotic cascade.
Experimental Protocols
Preparation of Stock Solutions
a) High Concentration Stock Solution (for in vitro use):
-
To prepare a high-concentration stock solution, dissolve this compound (free base) in 100% DMSO. For example, to make a 160 mg/mL stock, add 1 mL of DMSO to 160 mg of this compound.
-
Aid dissolution by vortexing and using an ultrasonic bath until the solution is clear.
-
Store the stock solution at -20°C or -80°C for long-term storage. When stored at -80°C, it is recommended to use it within 6 months, and within 1 month when stored at -20°C.
b) Working Solutions for Cell Culture:
-
Thaw the high-concentration DMSO stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using a complete cell culture medium.
-
It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5% (v/v).
In Vitro Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions. This compound has shown inhibitory activity against MDA-MB-231 human breast cancer cells and SK-OV-3 ovarian cancer cells with IC50 values of less than 10 μM.
Workflow:
Detailed Steps:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the cells with the compound for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Preparation of Formulations for In Vivo Studies
For in vivo experiments, this compound can be formulated in various vehicles. It is essential to first prepare a concentrated stock solution in DMSO.
a) Formulation in PEG300, Tween-80, and Saline:
-
Prepare a 40 mg/mL stock solution of this compound in DMSO.
-
For a final formulation, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL. This results in a solution containing 4 mg/mL of this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
b) Formulation in SBE-β-CD:
-
Prepare a 40 mg/mL stock solution of this compound in DMSO.
-
Add 100 µL of the DMSO stock solution to 900 µL of a 20% SBE-β-CD solution in saline and mix thoroughly. This yields a 4 mg/mL solution of this compound.
c) Formulation in Corn Oil:
-
Prepare a 40 mg/mL stock solution of this compound in DMSO.
-
Add 100 µL of the DMSO stock solution to 900 µL of corn oil and mix thoroughly. This results in a 4 mg/mL suspension of this compound. Note that this formulation is not recommended for continuous dosing periods exceeding half a month.
Safety Precautions
This compound is a research chemical. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing personal protective equipment such as gloves, a lab coat, and safety glasses. Work in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
preparing SM-433 stock solutions for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM-433 is a potent, cell-permeable, small-molecule mimetic of the Second Mitochondria-derived Activator of Caspases (Smac). It functions as an antagonist of Inhibitor of Apoptosis Proteins (IAPs), a family of anti-apoptotic proteins often overexpressed in cancer cells, contributing to therapeutic resistance.[1][2][3][4] By mimicking the N-terminal tetrapeptide of endogenous Smac, this compound binds to the BIR (Baculoviral IAP Repeat) domains of IAPs, particularly XIAP, cIAP1, and cIAP2.[5] This interaction promotes the degradation of cIAP1 and cIAP2 and neutralizes the inhibitory effect of XIAP on caspases, thereby facilitating the induction of apoptosis in cancer cells. These characteristics make this compound a valuable tool for cancer research and a potential candidate for therapeutic development.
This document provides detailed protocols for the preparation of this compound stock solutions for various experimental applications.
Data Presentation: this compound Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₄₃N₅O₄ | |
| Molecular Weight | 561.71 g/mol | |
| CAS Number | 1071992-81-8 | |
| Appearance | White to off-white solid | |
| Purity | ≥95% | |
| Solubility in DMSO | 160 mg/mL (284.84 mM) (ultrasonic treatment may be required) | |
| IC₅₀ (XIAP BIR3) | <1 µM | |
| IC₅₀ (Cell-based) | <10 µM (MDA-MB-231 and SK-OV-3 cells) |
Signaling Pathway of this compound
This compound acts by antagonizing IAP proteins to promote apoptosis. The diagram below illustrates its mechanism of action.
Caption: Mechanism of action of this compound as a Smac mimetic.
Experimental Protocols
1. Preparation of a High-Concentration DMSO Stock Solution (e.g., 100 mM)
This protocol is suitable for preparing a concentrated stock solution for long-term storage and subsequent dilution for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or cryovials
-
Vortex mixer
-
Ultrasonic water bath
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 56.17 mg of this compound (Molecular Weight = 561.71 g/mol ).
-
Solubilization: Add the weighed this compound to a sterile tube. Add the calculated volume of DMSO to achieve the final concentration of 100 mM.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes. Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryovials.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). Ensure vials are tightly sealed.
2. Preparation of Working Solutions for In Vitro Cell Culture Experiments
This protocol describes the dilution of the high-concentration DMSO stock for treating cells in culture.
Materials:
-
100 mM this compound DMSO stock solution
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Thawing: Thaw a single aliquot of the 100 mM this compound DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control wells receive the same final concentration of DMSO as the experimental wells.
-
-
Application to Cells: Add the diluted this compound working solutions to your cell cultures and incubate for the desired experimental duration.
Experimental Workflow: Stock Solution Preparation
The following diagram outlines the general workflow for preparing and storing this compound stock solutions.
Caption: Workflow for preparing this compound stock solutions.
Safety Precautions:
-
This compound is intended for research use only.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound.
-
Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information.
References
Application Notes and Protocols for SM-433 Treatment in Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM-433 is a synthetic small molecule that functions as a second mitochondria-derived activator of caspases (Smac) mimetic. By mimicking the endogenous Smac protein, this compound targets and inhibits the activity of Inhibitor of Apoptosis Proteins (IAPs), thereby promoting programmed cell death, or apoptosis, in cancer cells. These application notes provide an overview of the mechanism of action of this compound, guidelines for determining appropriate treatment durations for apoptosis induction, and detailed protocols for relevant experimental assays.
Mechanism of Action
This compound, as a Smac mimetic, primarily induces apoptosis by antagonizing the function of IAPs, including X-linked inhibitor of apoptosis protein (XIAP) and cellular inhibitor of apoptosis proteins 1 and 2 (cIAP1 and cIAP2). The binding of this compound to IAPs leads to the degradation of cIAP1 and cIAP2, which in turn promotes the activation of the extrinsic apoptosis pathway. This process is often dependent on the presence of tumor necrosis factor-alpha (TNF-α). The degradation of cIAPs leads to the stabilization of NF-κB-inducing kinase (NIK), activating the non-canonical NF-κB pathway and subsequent transcription of pro-inflammatory cytokines like TNF-α. Secreted TNF-α can then act in an autocrine or paracrine manner to bind to its receptor, TNFR1. This binding, in the absence of functional cIAPs, facilitates the formation of a pro-apoptotic complex containing Receptor-Interacting Protein Kinase 1 (RIPK1), Fas-Associated Death Domain (FADD), and pro-caspase-8, leading to the activation of caspase-8 and the initiation of the caspase cascade, culminating in apoptosis.[1][2][3][4]
Data Presentation: this compound and Smac Mimetic Treatment Duration for Apoptosis
Due to the limited availability of specific time-course data for this compound, the following tables summarize typical treatment durations and resulting apoptotic effects observed with various Smac mimetics in different cancer cell lines. These provide a general guideline for establishing experimental timelines with this compound. Researchers should perform initial time-course and dose-response experiments to determine the optimal conditions for their specific cell line and experimental setup.
Table 1: Time-Dependent Induction of Apoptosis by Smac Mimetics in Cancer Cell Lines
| Cell Line | Smac Mimetic | Concentration | Treatment Duration | Apoptotic Effect | Reference |
| H2009 (Lung Cancer) | Generic Smac mimetic | 100 nM (+ 50 ng/mL TNFα) | 0 - 300 minutes | Degradation of cIAP1 and cIAP2 | [2] |
| MDA-MB-231 (Breast Cancer) | SM-164 | Not Specified | 12 - 24 hours | Reduction of XIAP protein | |
| MDA-MB-231 (Breast Cancer) | SM-122/SM-164 | Not Specified (+ 10 ng/mL TNFα) | 48 hours | Decreased cell viability | |
| BV2 (Microglia) | BV6 | 1 µM | 24 hours | Increased cleaved caspase-3 | |
| Macrophages | Compound A | 250 nM, 500 nM | 16 hours | Caspase-3/7 activation | |
| OVCAR3 (Ovarian Cancer) | Birinapant | 500 nM (+ Chemo) | 24 hours | Increased caspase-8 and -3 activity |
Table 2: Quantitative Analysis of Apoptosis Following Smac Mimetic Treatment
| Cell Line | Smac Mimetic | Concentration | Treatment Duration | Percent Apoptotic Cells | Reference |
| SW480 (Colon Cancer) | Transfection-induced Smac | Not Applicable (+ 6 Gy IR) | 24 hours | ~40% (Annexin V+) | |
| HCT116 (Colon Cancer) | Generic Smac mimetic | 100 nM (+ Sulindac) | 48 hours | Significant increase in nuclear staining | |
| KKU213 (Cholangiocarcinoma) | Generic Smac mimetic | Not Specified (+ TNFα/zVAD) | 24 hours | Increased Annexin V+/PI+ cells |
Experimental Protocols
Protocol 1: General Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells in appropriate cell culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency at the end of the experiment.
-
Cell Adherence: Allow cells to adhere and recover for at least 6 hours, or overnight, in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock). For synergistic studies, co-treatment with TNF-α or other chemotherapeutic agents may be performed.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 6, 12, 24, 48 hours). The optimal incubation time should be determined empirically through a time-course experiment.
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide Staining
This protocol is for the detection of early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells by flow cytometry.
-
Cell Harvesting: Following treatment with this compound, collect both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or gentle scraping.
-
Washing: Wash the cells twice with cold 1X PBS. Centrifuge at 500 x g for 5 minutes between washes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V. Gently vortex and incubate for 10-15 minutes at room temperature in the dark.
-
Propidium Iodide Addition: Add 5 µL of Propidium Iodide (PI) staining solution.
-
Analysis: Analyze the cells by flow cytometry within one hour of staining.
Protocol 3: Caspase-3/7 Activity Assay (Fluorometric)
This protocol measures the activity of executioner caspases, a hallmark of apoptosis.
-
Cell Lysis: After this compound treatment, lyse the cells according to the manufacturer's instructions for the specific caspase activity assay kit being used. This typically involves incubation with a provided lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the caspase-3/7 substrate (e.g., Ac-DEVD-AMC) and reaction buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 420-460 nm emission for AMC). The fold-increase in caspase activity can be determined by comparing the fluorescence of treated samples to untreated controls.
Mandatory Visualizations
Caption: this compound induced apoptosis signaling pathway.
Caption: Experimental workflow for assessing this compound induced apoptosis.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Smac mimetics and TNFα: a dangerous liaison? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following SM-433 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM-433 is a potent small molecule Smac mimetic that functions as an inhibitor of apoptosis proteins (IAPs).[1][2] IAPs are a family of endogenous proteins that suppress apoptosis by binding to and inhibiting caspases. By mimicking the function of the endogenous IAP antagonist Smac/DIABLO, this compound relieves this inhibition, thereby promoting caspase activation and inducing apoptosis in cancer cells. These characteristics make this compound a promising candidate for cancer therapy, particularly in malignancies characterized by IAP overexpression.
These application notes provide a comprehensive guide for analyzing the pro-apoptotic effects of this compound using flow cytometry. The protocols detailed below are designed to enable researchers to accurately quantify apoptosis and understand the cellular response to this compound treatment.
Principle of Apoptosis Detection by Flow Cytometry
Flow cytometry is a powerful technique for the rapid, quantitative analysis of apoptosis in individual cells. The most common method for detecting apoptosis by flow cytometry is the Annexin V and Propidium Iodide (PI) dual-staining assay.
-
Annexin V: In the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet. Annexin V is a calcium-dependent protein with a high affinity for PS. When conjugated to a fluorochrome (e.g., FITC, PE, or APC), Annexin V can be used to identify early apoptotic cells.
-
Propidium Iodide (PI): PI is a fluorescent nuclear stain that cannot cross the intact plasma membrane of live or early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA, emitting a strong red fluorescence.
By using both Annexin V and PI, it is possible to distinguish between four cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
This compound Mechanism of Action and Apoptotic Signaling Pathway
This compound induces apoptosis by targeting and inhibiting IAPs, primarily XIAP (X-linked inhibitor of apoptosis protein). XIAP directly binds to and inactivates caspases-3, -7, and -9, which are key executioner and initiator caspases in the apoptotic cascade. By binding to the BIR3 domain of XIAP, this compound disrupts the XIAP-caspase interaction, liberating active caspases and allowing the apoptotic program to proceed.[1][2] This ultimately leads to the cleavage of cellular substrates, DNA fragmentation, and the morphological changes characteristic of apoptosis.
Experimental Protocols
Materials
-
Cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Positive control for apoptosis (e.g., Staurosporine, Etoposide)
-
Phosphate-Buffered Saline (PBS), calcium and magnesium-free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Cell Culture and Treatment
-
Seed cells at an appropriate density in multi-well plates or flasks to ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere and grow for 24 hours (for adherent cells).
-
Treat cells with various concentrations of this compound. It is recommended to perform a dose-response experiment to determine the optimal concentration and a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for apoptosis detection.
-
Include the following controls:
-
Untreated control: Cells cultured in medium alone.
-
Vehicle control: Cells treated with the same concentration of the solvent used to dissolve this compound.
-
Positive control: Cells treated with a known apoptosis-inducing agent.
-
Staining Protocol for Annexin V and Propidium Iodide
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium, which may contain detached apoptotic cells. Wash the adherent cells once with PBS, and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
Suspension cells: Gently collect the cells by centrifugation.
-
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300-400 x g for 5 minutes at 4°C and resuspending the pellet in PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC (or other conjugate) and 5 µL of Propidium Iodide to each tube.
-
Gently vortex the tubes to mix.
-
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples on a flow cytometer within one hour of staining.
Flow Cytometry Analysis
-
Instrument Setup:
-
Use appropriate laser lines and filters for the fluorochromes used (e.g., 488 nm excitation for FITC and PI).
-
Set up a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the cell population of interest and exclude debris.
-
Set up a dot plot of Annexin V fluorescence (e.g., FITC on the x-axis) versus PI fluorescence (y-axis).
-
-
Compensation: Use single-stained controls (Annexin V only and PI only) to set up proper fluorescence compensation to correct for spectral overlap between the fluorochromes.
-
Data Acquisition: Acquire data for a sufficient number of events (e.g., 10,000-20,000 events) for each sample within the main cell gate.
-
Data Analysis:
-
Use the dot plot of Annexin V vs. PI to define quadrants for the four populations:
-
Lower-Left (Q3): Viable cells (Annexin V- / PI-)
-
Lower-Right (Q4): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)
-
-
Calculate the percentage of cells in each quadrant. The total percentage of apoptotic cells is typically the sum of the early and late apoptotic populations (Q4 + Q2).
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Dose-Dependent Effect of this compound on Apoptosis at 24 Hours
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Untreated | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 4.3 ± 0.9 |
| Vehicle (DMSO) | 94.8 ± 2.5 | 2.8 ± 0.6 | 2.0 ± 0.5 | 4.8 ± 1.1 |
| This compound (1 µM) | 80.5 ± 3.2 | 12.3 ± 1.5 | 6.7 ± 1.0 | 19.0 ± 2.5 |
| This compound (5 µM) | 65.1 ± 4.5 | 22.8 ± 2.1 | 11.5 ± 1.8 | 34.3 ± 3.9 |
| This compound (10 µM) | 42.7 ± 5.1 | 35.6 ± 3.0 | 20.1 ± 2.5 | 55.7 ± 5.5 |
| Positive Control | 25.3 ± 3.8 | 45.2 ± 4.2 | 28.9 ± 3.5 | 74.1 ± 7.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Time-Course of Apoptosis Induction by this compound (5 µM)
| Time (hours) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 | 95.5 ± 1.9 | 2.3 ± 0.4 | 1.7 ± 0.3 | 4.0 ± 0.7 |
| 12 | 82.3 ± 2.8 | 10.5 ± 1.2 | 6.8 ± 0.9 | 17.3 ± 2.1 |
| 24 | 65.1 ± 4.5 | 22.8 ± 2.1 | 11.5 ± 1.8 | 34.3 ± 3.9 |
| 48 | 38.9 ± 5.3 | 28.4 ± 3.5 | 31.2 ± 4.1 | 59.6 ± 7.6 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Workflow Diagram
Conclusion
This application note provides a detailed framework for the analysis of apoptosis induced by the IAP inhibitor this compound. By following the outlined protocols for cell treatment, staining, and flow cytometry, researchers can obtain reliable and quantitative data on the pro-apoptotic activity of this compound. The provided diagrams and tables offer a clear representation of the expected signaling pathway and a structured format for data presentation, facilitating the interpretation and communication of experimental findings.
References
Application Notes and Protocols: Monitoring IAP Degradation by SM-433 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for utilizing Western blotting to detect and quantify the degradation of Inhibitor of Apoptosis Proteins (IAPs) induced by the Smac mimetic, SM-433. This compound is known to antagonize IAPs, leading to their ubiquitination and subsequent proteasomal degradation, which in turn promotes apoptosis in cancer cells.[1][2] This guide offers a comprehensive methodology, from cell culture and treatment to data analysis, and includes visual representations of the experimental workflow and the underlying signaling pathway to facilitate a deeper understanding of the experimental process and its biological context.
Introduction
Inhibitor of Apoptosis Proteins (IAPs) are a family of functionally and structurally related proteins that act as endogenous inhibitors of apoptosis, or programmed cell death.[2][3] Their overexpression in various cancers contributes to tumor survival and resistance to therapy.[3] Smac mimetics, such as this compound, are a class of therapeutic agents designed to mimic the endogenous IAP antagonist, Smac/DIABLO. By binding to IAPs, this compound induces their auto-ubiquitination and degradation, thereby relieving the inhibition of caspases and promoting apoptosis. Western blotting is a powerful and widely used technique to monitor changes in protein levels and is therefore an ideal method for assessing the efficacy of this compound in inducing IAP degradation.
Data Presentation
The following table provides a template for summarizing quantitative data obtained from Western blot analysis of IAP degradation following this compound treatment. Densitometry analysis of Western blot bands should be performed to quantify the relative protein levels.
Table 1: Quantification of IAP Protein Levels Following this compound Treatment
| Treatment Group | Concentration (µM) | Treatment Time (hours) | Relative cIAP1 Protein Level (Normalized to Loading Control) | Relative XIAP Protein Level (Normalized to Loading Control) |
| Vehicle Control | 0 | 24 | 1.00 | 1.00 |
| This compound | 1 | 24 | Data | Data |
| This compound | 5 | 24 | Data | Data |
| This compound | 10 | 24 | Data | Data |
| This compound | 10 | 6 | Data | Data |
| This compound | 10 | 12 | Data | Data |
| This compound | 10 | 48 | Data | Data |
Note: This table is a template. Researchers should populate it with their own experimental data. Data should be presented as mean ± standard deviation from at least three independent experiments.
Experimental Protocols
This section details the step-by-step protocol for performing a Western blot to analyze the degradation of IAP proteins (e.g., cIAP1 and XIAP) in response to this compound treatment.
Materials and Reagents
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), ice-cold
-
This compound (MedchemExpress or other supplier)
-
DMSO (vehicle control)
-
RIPA Lysis Buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0)
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (2x or 4x)
-
Precast SDS-PAGE gels or reagents for casting gels
-
SDS-PAGE running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-cIAP1, rabbit anti-XIAP, mouse anti-β-actin, or other loading controls)
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP)
-
Tris-Buffered Saline with Tween 20 (TBST: 10mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.05% Tween 20)
-
Chemiluminescent substrate (ECL)
-
X-ray film or a digital imaging system
Experimental Procedure
-
Cell Culture and Treatment:
-
Culture cancer cells (e.g., MDA-MB-231 breast cancer cells or SK-OV-3 ovarian cancer cells, which are known to be sensitive to this compound) in appropriate medium supplemented with FBS and antibiotics.
-
Seed cells in 6-well plates or 10-cm dishes and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for the desired time points (e.g., 6, 12, 24, 48 hours).
-
-
Cell Lysis and Protein Extraction:
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well or dish.
-
Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 12,000-16,000 x g for 15-20 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer to each protein sample (e.g., 20-30 µg of total protein).
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein into the wells of an SDS-PAGE gel, along with a pre-stained protein ladder.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with primary antibodies against the target IAP proteins (e.g., cIAP1, XIAP) and a loading control (e.g., β-actin, GAPDH) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate (ECL) according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using X-ray film or a digital imaging system.
-
Perform densitometry analysis on the captured images to quantify the band intensities. Normalize the intensity of the target protein bands to the corresponding loading control bands.
-
Visualization of Pathways and Workflows
Signaling Pathway of this compound Induced Apoptosis
Caption: Signaling pathway of this compound-induced IAP degradation and apoptosis.
Experimental Workflow for Western Blot Analysis
Caption: Step-by-step experimental workflow for Western blot analysis.
References
Troubleshooting & Optimization
troubleshooting SM-433 insolubility in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SM-433, focusing on its insolubility in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a Smac mimetic that functions as an inhibitor of Inhibitor of Apoptosis Proteins (IAPs).[1] It exhibits a strong binding affinity for the BIR3 domain of XIAP (X-linked inhibitor of apoptosis protein), with an IC50 of less than 1 μM.[1] By mimicking the function of the endogenous protein Smac/DIABLO, this compound binds to IAPs, thereby relieving their inhibition of caspases and promoting apoptosis, or programmed cell death. This makes it a compound of interest in cancer research. This compound has demonstrated inhibitory activity against human breast and ovarian cancer cell lines.[1]
Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous experimental buffer. Is this a known issue?
A2: Yes, poor aqueous solubility is a known challenge with this compound and other Smac mimetics. Many suppliers recommend preparing a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) due to the compound's limited solubility in aqueous solutions. When this DMSO stock is diluted into an aqueous buffer, the compound can precipitate out of solution if its solubility limit is exceeded.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Due to its limited aqueous solubility, it is highly recommended to prepare a concentrated stock solution of this compound in an organic solvent such as DMSO. DMSO is a versatile solvent capable of dissolving a wide range of polar and nonpolar compounds and is miscible with water and common cell culture media.
Q4: How should I store the this compound stock solution?
A4: Prepared stock solutions should be aliquoted and stored to prevent inactivation from repeated freeze-thaw cycles. For long-term storage, it is recommended to store the solution at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is acceptable. The solutions should be sealed and protected from moisture and light.
Troubleshooting Guide
Q1: My this compound precipitated after dilution in my cell culture medium. What can I do to solve this?
A1: Precipitate formation upon dilution into aqueous media is a common issue. Here are several strategies to address this:
-
Optimize Final DMSO Concentration: Many biological assays are sensitive to high concentrations of organic solvents. However, a certain amount of DMSO is necessary to maintain this compound in solution. First, determine the maximum percentage of DMSO your specific cell line or assay can tolerate without affecting viability or the experimental outcome (typically between 0.1% and 1% for most cell-based assays). You may need to prepare a more concentrated stock solution in DMSO to keep the final DMSO concentration within this tolerated range while achieving the desired working concentration of this compound.
-
Use a Co-solvent Formulation: For challenging applications, a co-solvent system can significantly improve solubility. A formulation known to achieve a concentration of at least 4 mg/mL is provided in the quantitative data summary and experimental protocols below.
-
Stepwise Dilution: When diluting the DMSO stock solution, add it to your aqueous buffer dropwise while vortexing or stirring vigorously. This rapid mixing can prevent localized high concentrations of the compound that can lead to immediate precipitation.
-
Sonication: Brief sonication of the final working solution can help to break down small precipitate particles and facilitate dissolution. However, be mindful of the potential for heat generation and its effect on the stability of this compound and other components of your media.
-
Gentle Warming: Gently warming the solution to 37°C may increase the solubility of this compound. Ensure that all components of your experimental buffer are stable at this temperature.
Q2: I am concerned that the insolubility of this compound is affecting my experimental results. How can this manifest?
A2: Poor solubility can indeed lead to erroneous and misleading results in biological assays. Here's how:
-
Inaccurate Concentration: If the compound precipitates, the actual concentration in solution will be lower than the intended concentration. This will lead to an underestimation of its potency (e.g., an artificially high IC50 value).
-
Assay Interference: The precipitate itself can interfere with the assay readout. For example, in colorimetric or fluorometric assays, particulate matter can scatter light, leading to inaccurate absorbance or fluorescence measurements.
-
Irreproducible Data: The extent of precipitation can vary between experiments, leading to high variability and poor reproducibility of your results.
To mitigate these issues, it is crucial to ensure that this compound is fully dissolved in your working solutions. Visual inspection under a microscope can help confirm the absence of precipitate.
Quantitative Data Summary
| Solvent System | Reported Solubility |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 4 mg/mL (7.12 mM) |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 4 mg/mL (7.12 mM) |
| 10% DMSO, 90% Corn oil | ≥ 4 mg/mL (7.12 mM) |
Data sourced from MedchemExpress.[1]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Working Solution
This protocol describes the preparation of a 1 mL working solution of this compound at a concentration of 4 mg/mL using a co-solvent system.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 40 mg/mL stock solution in DMSO:
-
Weigh out the required amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a concentration of 40 mg/mL.
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Prepare the working solution:
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 100 µL of the 40 mg/mL this compound stock solution in DMSO to the PEG300. Mix evenly by vortexing.
-
Add 50 µL of Tween-80 and mix evenly.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Vortex the final solution thoroughly to ensure homogeneity. This will yield a clear solution of 4 mg/mL this compound.
-
Mandatory Visualization
Caption: Mechanism of this compound induced apoptosis.
Caption: Workflow for troubleshooting this compound precipitation.
References
optimizing SM-433 concentration to reduce off-target effects
Technical Support Center: Optimizing SM-433 Concentration
Disclaimer: Information on "this compound" is not available in public scientific literature. This guide is based on a hypothetical scenario where this compound is a novel ATP-competitive mTOR kinase inhibitor. The principles and protocols described are based on established knowledge of mTOR inhibitors and are intended for research purposes only.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent, cell-permeable, ATP-competitive inhibitor of the mTOR (mechanistic Target of Rapamycin) kinase. Its primary on-target effect is the inhibition of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which are central regulators of cell growth, proliferation, metabolism, and survival.[1][2] Unlike allosteric inhibitors like rapamycin, which primarily affect mTORC1, this compound is designed to block the kinase activity of mTOR in both complexes.[3][4]
Q2: I'm observing significant cytotoxicity in my experiments even at low concentrations of this compound. What could be the cause?
A2: Significant cytotoxicity at low concentrations can stem from several factors:
-
Off-target effects: this compound, like many kinase inhibitors, may inhibit other kinases with structurally similar ATP-binding pockets, such as members of the PI3K family.[2] Inhibition of these unintended targets can lead to toxicity.
-
On-target toxicity: Complete shutdown of both mTORC1 and mTORC2 signaling can induce cell cycle arrest and apoptosis, which might be too potent for your specific cell line or experimental model.
-
Cell line sensitivity: Different cell lines exhibit varying degrees of sensitivity to mTOR inhibition based on their genetic background and reliance on the mTOR pathway for survival.
-
Experimental duration: Prolonged exposure (e.g., > 24 hours) to a potent mTOR inhibitor can lead to cumulative toxicity.
Q3: How can I determine if the effects I'm seeing are on-target or off-target?
A3: To distinguish between on-target and off-target effects, you can perform the following experiments:
-
Western Blot Analysis: Assess the phosphorylation status of key downstream effectors of mTORC1 (e.g., p-S6K, p-4E-BP1) and mTORC2 (e.g., p-Akt at Ser473). A potent on-target effect should show a dose-dependent decrease in the phosphorylation of these proteins. Concurrently, you can probe for markers of off-target pathways that are commonly affected by mTOR inhibitors, such as other PI3K family members.
-
Rescue Experiments: If a specific off-target kinase is suspected, try to rescue the phenotype by overexpressing a drug-resistant mutant of that kinase.
-
Use of Control Compounds: Compare the effects of this compound with other well-characterized mTOR inhibitors, such as rapamycin (mTORC1-specific) and dual PI3K/mTOR inhibitors.
Q4: What is a good starting concentration range for this compound in cell culture experiments?
A4: For a novel compound like this compound, it is crucial to perform a dose-response curve to determine the optimal concentration for your specific application. A typical starting range for potent mTOR kinase inhibitors is from 1 nM to 10 µM. The goal is to find the lowest concentration that effectively inhibits the target (mTORC1/2) while minimizing off-target effects and general cytotoxicity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in dose-response data | Inconsistent cell seeding density, errors in compound dilution, or edge effects in multi-well plates. | Ensure uniform cell seeding, prepare fresh serial dilutions for each experiment, and avoid using the outer wells of the plate for treatment groups. |
| No inhibition of mTORC1/2 signaling observed | Inactive compound, incorrect concentration, or insufficient incubation time. | Verify the integrity and solubility of this compound. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) and a wide dose-response curve (e.g., 1 nM to 20 µM). |
| Inhibition of mTORC1 but not mTORC2 | The compound may have a higher potency for mTORC1, or there might be a delayed effect on mTORC2. | Increase the concentration of this compound and/or the incubation time. Some inhibitors require higher concentrations to effectively inhibit mTORC2. |
| Unexpected increase in phosphorylation of Akt (Ser473) | This can be a feedback mechanism upon mTORC1 inhibition, especially with compounds that are not potent mTORC2 inhibitors. | This is a known phenomenon with mTORC1-specific inhibitors. If this compound is intended to inhibit both, this suggests a weaker effect on mTORC2. Confirm with a higher concentration or longer incubation. |
Data Presentation: On-Target vs. Off-Target Activity of this compound
The following tables present hypothetical data for this compound to illustrate how to compare its on-target and off-target activities.
Table 1: Inhibitory Concentration (IC50) of this compound on Target and Off-Target Kinases
| Target | IC50 (nM) | Selectivity (vs. mTOR) | Description |
| mTOR (on-target) | 5 | - | Primary target kinase |
| PI3Kα | 85 | 17-fold | Off-target |
| PI3Kβ | 150 | 30-fold | Off-target |
| PI3Kδ | 120 | 24-fold | Off-target |
| PI3Kγ | 250 | 50-fold | Off-target |
| DNA-PK | >1000 | >200-fold | Off-target |
This table helps in understanding the selectivity profile of this compound. A higher IC50 value for off-target kinases indicates better selectivity.
Table 2: Dose-Response of this compound on Cell Viability in Different Cell Lines (72h Incubation)
| Cell Line | IC50 (nM) | Description |
| MCF-7 (Breast Cancer) | 50 | Sensitive |
| U-87 MG (Glioblastoma) | 75 | Sensitive |
| A549 (Lung Cancer) | 200 | Moderately Resistant |
| Primary Fibroblasts | 800 | Low Sensitivity |
This table is crucial for selecting the appropriate concentration range for different cell models and for identifying potential therapeutic windows.
Experimental Protocols
Protocol 1: Western Blot for mTOR Pathway Activation
This protocol is used to determine the effect of this compound on the phosphorylation of key mTORC1 and mTORC2 downstream targets.
Materials:
-
Cell culture reagents
-
This compound
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., p-S6K (Thr389), total S6K, p-Akt (Ser473), total Akt, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for the desired time (e.g., 4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities relative to a loading control like GAPDH.
Protocol 2: MTT Cell Viability Assay
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cell culture medium
-
This compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well. Allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: Hypothetical signaling pathway for this compound as an mTORC1/C2 inhibitor.
Caption: Workflow for optimizing this compound concentration.
References
- 1. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging role of mTOR in the response to cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Safe Handling and Storage of Novel Research Compounds (e.g., SM-433)
Disclaimer: No specific safety data sheet (SDS) or detailed hazard information for a compound explicitly named "SM-433" is publicly available. The following guidelines are based on standard laboratory best practices for handling novel or poorly characterized chemical substances. A thorough, substance-specific risk assessment must be conducted by qualified personnel before any handling, storage, or disposal. Treat all new or unknown compounds as potentially hazardous.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the first step before handling this compound or any new compound?
A1: Before handling any new compound, the first step is to conduct a thorough risk assessment.[3] This includes reviewing all available information, even for structurally similar compounds, to anticipate potential hazards.[3] Assume the substance is toxic and handle it with the highest safety precautions.[1] All work should be planned and conducted in a designated area, such as a certified chemical fume hood, to contain any potential contamination.
Q2: What Personal Protective Equipment (PPE) is required?
A2: When handling a novel compound with unknown toxicity, a conservative approach to PPE is crucial. Always wear appropriate PPE to protect from potential hazards. This includes, at a minimum, a lab coat, safety goggles with side shields, and chemical-resistant gloves. For handling powders or when there's a risk of aerosol generation, more stringent PPE is required.
Q3: How should I prepare solutions of this compound?
A3: All solution preparations should be performed within a fume hood to prevent inhalation of vapors or aerosols. When dissolving the compound, add the solvent to the weighed powder slowly to avoid splashing. Ensure the container is securely capped before mixing or sonicating. All solutions must be clearly labeled with the compound's name, concentration, solvent, preparation date, and any known hazards.
Q4: What are the correct storage conditions for a new compound like this compound?
A4: Since the specific stability of this compound is unknown, it should be stored in a clearly labeled, tightly sealed container in a designated, ventilated, and access-controlled area. Many research chemicals are sensitive to temperature, light, and moisture. General guidelines for storing novel compounds include:
-
Powder: Store at -20°C for long-term stability (e.g., up to 3 years).
-
In Solvent: Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.
-
Protection: If the compound is suspected to be light-sensitive or hygroscopic, store it in an amber vial within a desiccator.
-
Cycles: Avoid repeated freeze-thaw cycles to maintain the compound's integrity.
Q5: What should I do in case of a spill?
A5: In case of a spill, evacuate the immediate area and alert your supervisor and institutional safety office. For minor spills, if you are trained and it is safe to do so, use a chemical spill kit. Ensure you are wearing appropriate PPE. Absorb liquid spills with an inert material (e.g., diatomite, universal binders) and collect all contaminated materials, including solids, into a designated hazardous waste container. Decontaminate the surface afterward.
Q6: How do I dispose of this compound waste?
A6: All waste generated from a novel compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated disposables (gloves, pipette tips, weighing paper) in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a labeled, sealed hazardous waste bottle. Do not mix with other waste streams unless compatibility is confirmed.
-
Regulations: Follow all institutional and local regulations for hazardous waste disposal.
Data Presentation: Recommended PPE for Handling Novel Compounds
The table below summarizes the recommended PPE for various laboratory operations involving a new compound with unknown properties.
| Operation | Recommended Personal Protective Equipment (PPE) | Purpose |
| Handling Powder (Weighing, Aliquoting) | Double nitrile or neoprene gloves, disposable lab coat, chemical safety goggles, and an N95 or higher respirator. Work should be done in a chemical fume hood or powder-coated balance enclosure. | To prevent skin contact, inhalation of fine particles, and eye exposure. |
| Preparing Solutions | Nitrile or neoprene gloves, lab coat, and chemical safety goggles or a face shield. All work must be performed in a chemical fume hood. | To protect eyes from splashes and skin from contact. |
| General Laboratory Work | Lab coat, safety glasses with side shields, and appropriate gloves. | To protect skin and clothing from contamination. |
Experimental Protocols: Key Safety Methodologies
Protocol 1: Weighing and Solubilizing a Novel Compound
-
Preparation: Before starting, ensure all required PPE is worn. Verify that the chemical fume hood or balance enclosure is functioning correctly.
-
Weighing: Conduct all weighing operations within the certified enclosure. Use a dedicated spatula and appropriate weighing paper or a tared container. Close the primary compound container immediately after dispensing.
-
Solubilization: Slowly add the chosen solvent to the weighed compound to prevent splashing. If needed, use a vortex mixer or sonicator with a securely capped container to aid dissolution.
-
Labeling: Clearly label the final solution with the compound ID, concentration, solvent, and preparation date.
Protocol 2: Storage and Waste Management
-
Storage: Store the compound in a tightly sealed and clearly labeled container. Place it in a designated, ventilated, and secure storage area. For compounds sensitive to light or moisture, use amber vials inside a desiccator.
-
Waste Disposal: Segregate waste streams. Dispose of all contaminated materials (e.g., gloves, tips) in a designated hazardous waste container. Collect liquid waste in a separate, labeled hazardous waste bottle. Adhere to all institutional and local hazardous waste disposal regulations.
Mandatory Visualization
Caption: Workflow for safely handling and storing novel chemical compounds.
References
SM-433 stability issues in long-term experiments
Welcome to the technical support center for SM-433, a potent Smac mimetic and inhibitor of Apoptosis Proteins (IAPs). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their long-term experiments by addressing potential stability issues and providing clear troubleshooting guidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic small molecule that functions as a Smac mimetic. It targets and inhibits the activity of Inhibitor of Apoptosis Proteins (IAPs), such as XIAP, cIAP1, and cIAP2.[1][2][3] IAPs are frequently overexpressed in cancer cells and contribute to tumor cell survival and resistance to therapy by preventing apoptosis (programmed cell death).[4][5] this compound mimics the action of the endogenous protein Smac/DIABLO, which binds to IAPs and neutralizes their anti-apoptotic function. By inhibiting IAPs, this compound promotes the activation of caspases, key enzymes that execute apoptosis, leading to cancer cell death. This process is often dependent on the presence of Tumor Necrosis Factor-alpha (TNF-α).
Q2: What are the recommended long-term storage conditions for this compound stock solutions?
A2: Proper storage is critical to maintain the stability and activity of this compound. The following table summarizes the recommended storage conditions for stock solutions.
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 6 months | For long-term storage. |
| -20°C | Up to 1 month | For short-term storage. |
Data sourced from MedchemExpress product information.
Note: Stock solutions should be stored in sealed vials, protected from moisture and light. For peptide-based mimetics in general, storage at -80°C is preferable to -20°C for long-term stability.
Q3: How should I prepare working solutions of this compound for my experiments?
A3: It is recommended to prepare fresh working solutions for each experiment from a frozen stock. If you need to store the working solution, it should be for a very short period and at 4°C, protected from light. For in vivo experiments, a specific formulation may be required. One suggested protocol for preparing a 4 mg/mL working solution involves dissolving the compound in a vehicle of PEG300, Tween-80, and saline. Always ensure the compound is fully dissolved before use.
Troubleshooting Guide
This guide addresses common issues that may arise during long-term experiments with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of compound activity over time in culture | 1. Degradation in aqueous media: Peptide mimetics can be susceptible to hydrolysis or oxidation in culture media over extended periods. 2. Adsorption to plasticware: Hydrophobic compounds can adsorb to the surface of plastic flasks and plates. | 1. Replenish the media with fresh this compound at regular intervals (e.g., every 24-48 hours) for long-term experiments. 2. Use low-adhesion plasticware. 3. When possible, perform experiments over a shorter duration. |
| Precipitation of the compound in culture medium | 1. Low solubility in aqueous solutions: this compound is a hydrophobic molecule. 2. High concentration: The concentration used may exceed its solubility limit in the culture medium. 3. Interaction with media components: Serum proteins or other components in the media can sometimes cause precipitation. | 1. Ensure the final concentration of the solvent (e.g., DMSO) is low and compatible with your cell line (typically <0.5%). 2. Prepare a higher concentration stock solution and dilute it serially in the medium with vigorous vortexing. 3. Visually inspect the medium for any signs of precipitation after adding the compound. 4. Consider using a serum-free or low-serum medium if compatible with your experimental setup. |
| Inconsistent or variable experimental results | 1. Repeated freeze-thaw cycles: This can lead to degradation of the stock solution. 2. Inaccurate pipetting of viscous stock solutions: Solvents like DMSO can be viscous at low temperatures. 3. Cell line resistance: Prolonged exposure can lead to the development of resistance, for instance, through the upregulation of cIAP2. | 1. Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles. 2. Allow the stock solution to equilibrate to room temperature before pipetting. Use positive displacement pipettes for highly viscous solutions. 3. Regularly check for the expression of IAP proteins in your cell line. Consider using this compound in combination with other therapies to overcome resistance. |
| Unexpected cellular toxicity or off-target effects | 1. Solvent toxicity: High concentrations of solvents like DMSO can be toxic to cells. 2. Compound purity: Impurities in the compound batch could have off-target effects. | 1. Always include a vehicle control (medium with the same concentration of solvent) in your experiments. 2. Ensure you are using a high-purity grade of this compound. Check the certificate of analysis (CoA) from the supplier. |
Experimental Protocols
Below are generalized methodologies for common experiments involving this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
In Vitro Cell Viability Assay (MTT/XTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, 72 hours). For long-term experiments, the medium should be replaced with fresh compound-containing medium every 24-48 hours.
-
Assay: Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited). This compound has shown inhibitory activity against MDA-MB-231 and SK-OV-3 cancer cells with IC50 values of less than 10 μM.
Western Blot Analysis for IAP Degradation
-
Cell Treatment: Treat cells with this compound at the desired concentration and for various time points.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against cIAP1, cIAP2, and XIAP. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Use a suitable secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands. Smac mimetics are known to induce the degradation of cIAP1 and cIAP2.
Visualizations
This compound Mechanism of Action: IAP Inhibition and Apoptosis Induction
Caption: this compound induces apoptosis by inhibiting IAPs.
Troubleshooting Workflow for Loss of this compound Activity
Caption: A logical workflow for troubleshooting loss of this compound activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SMAC mimetics inhibit human T cell proliferation and fail to augment type 1 cytokine responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Smac mimetics and TNFα: a dangerous liaison? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IAP Inhibition [merckgrouponcology.com]
- 5. Frontiers | Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers [frontiersin.org]
Technical Support Center: Troubleshooting Inconsistent Results in SM-433 Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during SM-433 assays. The following resources are designed to help you identify and resolve sources of variability, ensuring more consistent and reliable experimental outcomes.
Troubleshooting Guide
Inconsistent results in biological assays can arise from technical, biological, or environmental factors.[1] This guide provides a systematic approach to identifying and mitigating these issues.
Problem: High Variability Between Replicate Wells
High variability, often indicated by a coefficient of variation (CV) greater than 20%, can obscure the true biological effect of your treatment.[1]
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during seeding. Use a multichannel pipette for simultaneous seeding of replicate wells.[1] |
| Pipetting Errors | Verify pipette calibration. Use appropriate pipetting techniques, ensuring tips are securely fitted and avoiding air bubbles.[1] For critical steps, consider using automated liquid handlers. |
| Edge Effects | Evaporation from wells on the outer edges of the plate can concentrate media components and affect cell growth. To minimize this, fill the peripheral wells with sterile phosphate-buffered saline (PBS) or media without cells.[1] |
| Temperature Gradients | Uneven temperature across the incubator or during plate handling can lead to variable cell growth. Avoid stacking plates in the incubator and allow plates to equilibrate to room temperature for a consistent duration before adding reagents. |
Problem: High Background Signal
An elevated background signal can mask the specific signal from your experimental samples, reducing the assay's dynamic range and sensitivity.
| Potential Cause | Recommended Solution |
| Insufficient Washing or Blocking | Ensure all wash steps are performed thoroughly to remove unbound reagents. Use an appropriate blocking buffer for a sufficient amount of time to prevent non-specific binding. |
| Reagent Concentration | Using reagents at a concentration that is too high can lead to increased background. Optimize the concentration of antibodies and detection reagents. |
| Contamination | Reagent or well-to-well contamination can contribute to high background. Use fresh, sterile solutions and be careful to avoid cross-contamination during pipetting. |
| Extended Room Temperature Incubation | Leaving plates at room temperature for extended periods before incubation can lead to increased background signals in some cell-based assays. Minimize the time plates are outside the incubator. |
Problem: Low Signal or Poor Assay Window
| Potential Cause | Recommended Solution |
| Suboptimal Reagent Concentrations | The concentration of primary or secondary antibodies may be too low. Perform a titration experiment to determine the optimal concentration for your assay. |
| Incorrect Incubation Times | Incubation times for reagents or the compound treatment may be too short or too long. Optimize incubation periods to achieve the best signal-to-background ratio. |
| Cell Health and Passage Number | Use cells that are in the logarithmic growth phase and are at a consistent, low passage number. Document cell viability during routine culture and discard cultures with viability below 80%. |
| Inappropriate Assay Conditions | Factors such as CO2 levels, temperature, and humidity can significantly impact cell health and assay performance. Ensure incubators are properly calibrated and maintained. |
Frequently Asked Questions (FAQs)
Q1: What is an acceptable coefficient of variation (CV) for the this compound assay?
A CV of less than 20% is generally considered acceptable for cell-based assays. A high CV suggests significant variability and potential issues with the assay protocol or execution.
Q2: How can I minimize pipetting errors?
To minimize pipetting errors, ensure your pipettes are regularly calibrated. Use the correct pipetting technique, which includes selecting the appropriate pipette for the volume, ensuring a good seal with the pipette tip, and avoiding the introduction of air bubbles. For adding the same reagent to multiple wells, a multi-channel pipette is recommended for consistency.
Q3: My assay is showing a high background. What are the likely causes?
High background can be caused by several factors, including insufficient washing or blocking, cross-contamination between wells, or using reagents at too high a concentration. Carefully review your washing and blocking steps and consider optimizing reagent concentrations.
Q4: What are "edge effects" and how can I prevent them?
Edge effects refer to the phenomenon where wells on the perimeter of a microplate behave differently from the interior wells, often due to increased evaporation. This can lead to higher concentrations of media components and affect cell growth and compound efficacy. To minimize edge effects, a common practice is to fill the outer wells with sterile media or PBS and not use them for experimental data points.
Q5: Does the passage number of my cells affect the assay results?
Yes, the passage number can significantly influence experimental outcomes. As cells are passaged repeatedly, they can undergo changes in morphology, growth rate, and gene expression, which can lead to inconsistent assay results. It is crucial to use cells within a defined, low passage number range for all experiments.
Experimental Protocols & Visualizations
Standard this compound Cell Viability Assay Protocol (Example)
This protocol outlines a general workflow for a fluorescence-based cell viability assay.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Prepare a homogenous cell suspension at the desired concentration.
-
Seed cells into a 96-well plate at an optimized density.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound.
-
Add the compound to the appropriate wells.
-
Incubate for the desired treatment period (e.g., 48 hours).
-
-
Viability Assay:
-
Prepare the viability reagent (e.g., resazurin) according to the manufacturer's instructions.
-
Add the reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence at the appropriate excitation and emission wavelengths using a plate reader.
-
Troubleshooting Logic Flow
The following diagram illustrates a logical workflow for troubleshooting inconsistent results in your this compound assays.
References
Technical Support Center: Improving SM-433 Efficacy in Resistant Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to SM-433 in their experiments. The identifier "this compound" is associated with two distinct molecules in cancer research: miR-433 , a microRNA implicated in chemoresistance, and MEDS433 , a novel dihydroorotate dehydrogenase (DHODH) inhibitor. This guide is therefore divided into two sections to address the specific challenges associated with each molecule.
Section 1: Modulating miR-433 Activity in Chemoresistant Cancer Cells
High expression of microRNA-433 (miR-433) has been linked to resistance to conventional chemotherapeutic agents, such as paclitaxel, in several cancer cell lines, including ovarian cancer.[1][2] The primary mechanism involves the induction of cellular senescence, which allows cancer cells to survive treatment.[1][2] This section provides guidance on strategies to overcome miR-433-mediated chemoresistance.
Frequently Asked Questions (FAQs) about miR-433 and Chemoresistance
Q1: How does elevated miR-433 expression contribute to chemoresistance?
A1: Elevated levels of miR-433 can promote resistance to chemotherapy by inducing cellular senescence.[1] It achieves this by downregulating key target genes involved in cell cycle progression, such as cyclin-dependent kinase 6 (CDK6). This leads to the functional inactivation of the Retinoblastoma (Rb) protein, a critical regulator of the cell cycle, ultimately resulting in cell cycle arrest and a senescent state that is resistant to apoptosis-inducing drugs.
Q2: In which cancer types has miR-433 been associated with chemoresistance?
A2: The role of miR-433 in chemoresistance has been notably documented in ovarian cancer cells resistant to paclitaxel. Additionally, dysregulation of miR-433 has been observed in various other cancers, including gastric, lung, and gallbladder cancer, where it can influence the response to chemotherapeutic agents like cisplatin and gemcitabine.
Q3: What are the known downstream targets of miR-433 that are relevant to cancer?
A3: Besides CDK6, miR-433 has been shown to target several other proteins implicated in cancer progression and resistance. These include:
-
MAD2 (Mitotic Arrest Deficient 2): Involved in the spindle assembly checkpoint.
-
HDAC6 (Histone Deacetylase 6): Plays a role in cell motility.
-
AKT3: A key component of the PI3K/Akt signaling pathway.
-
Rap1a: Involved in the MAPK signaling pathway.
-
HOXA1 (Homeobox A1): A transcription factor involved in development and cancer.
-
MACC1 (Metastasis-Associated in Colon Cancer 1): Promotes metastasis.
Troubleshooting Guide: Overcoming miR-433-Mediated Resistance
This guide provides experimental strategies to counteract the effects of high miR-433 expression in resistant cell lines.
Issue: Cells with high endogenous miR-433 levels are resistant to chemotherapy.
| Potential Cause | Suggested Solution | Experimental Protocol |
| miR-433-induced senescence | Inhibit miR-433 function using anti-miR-433 oligonucleotides (antagomirs). | Protocol: Transfection of anti-miR-433 1. Seed resistant cells in a 6-well plate at a density of 2x10^5 cells/well.2. Prepare a transfection mix with anti-miR-433 or a negative control oligo at a final concentration of 100 nM using a suitable transfection reagent (e.g., Lipofectamine 2000) in serum-reduced medium.3. Incubate the cells with the transfection mix for 6 hours.4. Replace the medium with complete growth medium.5. After 24-48 hours, assess the downregulation of miR-433 by qRT-PCR and re-challenge the cells with the chemotherapeutic agent. |
| Downregulation of pro-apoptotic pathways | Co-administer a senolytic agent to selectively eliminate senescent cells. | Protocol: Combination Therapy with Senolytics 1. Treat the resistant cells with the chemotherapeutic agent to induce senescence in the miR-433-high population.2. After 24-48 hours, remove the chemotherapeutic agent and add a senolytic drug (e.g., Navitoclax, Quercetin).3. Assess cell viability and apoptosis after 24-72 hours using assays such as MTT or Annexin V staining. |
| Activation of alternative survival pathways | Target downstream effectors of miR-433, such as the PI3K/Akt or MAPK pathways, with specific inhibitors. | Protocol: Pathway Inhibition 1. Treat resistant cells with a combination of the chemotherapeutic agent and a specific inhibitor for a pathway known to be regulated by miR-433 (e.g., a PI3K inhibitor like LY294002).2. Determine the optimal concentrations for synergy using a checkerboard assay.3. Measure cell viability and apoptosis to assess the reversal of resistance. |
Data Presentation: miR-433 Expression and Paclitaxel Sensitivity
| Cell Line | Endogenous miR-433 Expression (Relative) | Paclitaxel IC50 (nM) | Phenotype |
| A2780 | Low | Low | Chemosensitive |
| PEO1 | High | High | Chemoresistant |
| PEO4 | High | High | Chemoresistant |
This table summarizes the correlation between endogenous miR-433 expression levels and sensitivity to paclitaxel in ovarian cancer cell lines, as described in the literature.
Visualizations: miR-433 Signaling and Experimental Workflow
Caption: miR-433 signaling pathway leading to chemoresistance.
Caption: Workflow for overcoming miR-433 mediated resistance.
Section 2: Enhancing the Efficacy of MEDS433 in Resistant AML Cell Lines
MEDS433 is a novel and potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH leads to pyrimidine starvation, which in turn induces differentiation and apoptosis in acute myeloid leukemia (AML) cells. Resistance to DHODH inhibitors can arise from the cancer cells' ability to utilize the pyrimidine salvage pathway.
Frequently Asked Questions (FAQs) about MEDS433 and Resistance
Q1: What is the mechanism of action of MEDS433?
A1: MEDS433 inhibits the DHODH enzyme, which is crucial for the de novo synthesis of pyrimidines. This depletion of the intracellular pyrimidine pool induces differentiation and apoptosis in AML cells. The anti-leukemic effect is a direct result of pyrimidine starvation.
Q2: How do cancer cells develop resistance to DHODH inhibitors like MEDS433?
A2: A primary mechanism of resistance is the upregulation of the pyrimidine salvage pathway. This pathway allows cells to bypass the block in de novo synthesis by utilizing extracellular sources of nucleosides, such as uridine.
Q3: What combination strategies have been shown to be effective with MEDS433?
A3: Combination therapy is a key strategy to overcome resistance to MEDS433. Synergistic effects have been observed when MEDS433 is combined with:
-
Dipyridamole: An inhibitor of the pyrimidine salvage pathway, which shows a strong synergistic effect.
-
Classical AML chemotherapeutics: Near-additive effects are seen with Ara-C, idarubicin, and decitabine.
Troubleshooting Guide: Improving MEDS433 Efficacy
This guide provides strategies for enhancing the anti-leukemic activity of MEDS433, particularly in resistant cell lines.
Issue: Reduced efficacy of MEDS433 as a single agent.
| Potential Cause | Suggested Solution | Experimental Protocol |
| Activation of the pyrimidine salvage pathway | Co-administer MEDS433 with an inhibitor of the pyrimidine salvage pathway, such as dipyridamole. | Protocol: Combination with Dipyridamole 1. Treat AML cells with varying concentrations of MEDS433 and dipyridamole in a checkerboard format.2. After 3 days of treatment, assess apoptosis using Annexin V/PI staining and flow cytometry.3. Calculate the Combination Index (CI) to determine synergy (CI < 1 indicates synergy). |
| Insufficient induction of apoptosis | Combine MEDS433 with standard AML chemotherapeutic agents. | Protocol: Combination with Chemotherapy 1. Treat AML cells with a fixed concentration of MEDS433 (e.g., 0.1 µM) in combination with varying concentrations of Ara-C, idarubicin, or decitabine.2. Measure apoptosis and cell viability after 3 days.3. Compare the apoptotic rate of the combination treatment to each agent alone. |
| Suboptimal drug exposure in vivo | Optimize the pharmacokinetic profile of MEDS433. | While direct protocol is complex, in vivo studies have shown that MEDS433 has a limited half-life, and efforts are underway to improve its pharmacokinetic properties. |
Data Presentation: Synergistic Effects of MEDS433 Combinations in AML Cell Lines
Apoptosis Induction with MEDS433 and Dipyridamole in Primary AML Cells
| Treatment | Average Apoptotic Rate (%) |
| MEDS433 alone | Minimal |
| Dipyridamole alone | Minimal |
| MEDS433 + Dipyridamole | 61.49% |
Data from 10 out of 12 responsive primary AML samples after 3 days of treatment, demonstrating strong synergy.
Apoptosis in AML Cell Lines with MEDS433 and Standard Chemotherapy
| Cell Line | Treatment | Apoptotic Rate (%) |
| MV4-11 | MEDS433 (0.1 µM) | ~20% |
| Ara-C | ~30% | |
| MEDS433 + Ara-C | ~50% | |
| THP1 | MEDS433 (0.1 µM) | ~25% |
| Idarubicin | ~35% | |
| MEDS433 + Idarubicin | ~60% | |
| Decitabine | ~20% | |
| MEDS433 + Decitabine | ~45% |
Approximate apoptotic rates after 3 days of treatment, showing near-additive effects.
Visualizations: MEDS433 Mechanism and Synergy Strategy
Caption: Mechanism of MEDS433 and the pyrimidine salvage pathway.
Caption: Workflow for determining synergy with MEDS433.
References
- 1. Overexpression of the microRNA miR-433 promotes resistance to paclitaxel through the induction of cellular senescence in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overexpression of the microRNA miR-433 promotes resistance to paclitaxel through the induction of cellular senescence in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of SM-433 IAP inhibitor
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the SM-433 IAP inhibitor. The information is designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a Smac mimetic that functions as an inhibitor of apoptosis proteins (IAPs). It exhibits a strong binding affinity for the BIR3 domain of XIAP, with an IC50 value of less than 1 µM.[1] By mimicking the endogenous mitochondrial protein Smac/DIABLO, this compound antagonizes IAP activity, which leads to the activation of caspases and subsequent apoptosis in cancer cells. IAP proteins, such as XIAP, cIAP1, and cIAP2, are often overexpressed in tumor cells, contributing to therapeutic resistance.[2][3][4][5]
Q2: What are the known on-target effects of this compound?
The primary on-target effect of this compound is the inhibition of IAP proteins, which in turn sensitizes cancer cells to apoptotic stimuli. This can result in:
-
Induction of apoptosis as a single agent in a subset of tumor cell lines.
-
Sensitization of cancer cells to TRAIL-induced apoptosis.
-
Potentiation of the cytotoxic effects of chemotherapy and radiation.
-
Degradation of cIAP1 and cIAP2, leading to the activation of both canonical and non-canonical NF-κB signaling pathways.
Q3: What are the potential off-target effects of this compound and other Smac mimetics?
While this compound is designed to target IAP proteins, like other small molecule inhibitors, it may exhibit off-target effects. The specificity of Smac mimetics can vary, and potential off-target binding could lead to unintended cellular responses. Off-target effects of IAP inhibitors are not extensively documented in the provided search results for this compound specifically, but general concerns for this class of compounds include:
-
Kinase Inhibition: Some small molecule inhibitors can interact with the ATP-binding pocket of various kinases. Off-target kinase inhibition could affect numerous signaling pathways.
-
hERG Channel Binding: Interaction with the hERG potassium channel is a common off-target effect for many small molecules and can lead to cardiotoxicity.
-
Cytochrome P450 (CYP) Inhibition: Inhibition of CYP enzymes can alter the metabolism of co-administered drugs, leading to potential drug-drug interactions.
-
Induction of Cytokine Production: Smac mimetics can induce the production of TNFα in some tumor cells, which can have both pro-apoptotic and pro-inflammatory effects.
Q4: How can I assess the selectivity of this compound in my cellular model?
To assess the selectivity of this compound, a combination of in vitro and cellular assays is recommended. A tiered approach can be effective:
-
Biochemical Assays: Test the binding affinity of this compound against a panel of purified IAP proteins (e.g., XIAP, cIAP1, cIAP2) and other relevant proteins, such as kinases or proteases.
-
Cellular Target Engagement Assays: Utilize techniques like cellular thermal shift assay (CETSA) or immunoprecipitation-western blot to confirm that this compound is engaging with its intended IAP targets within the cell.
-
Phenotypic Assays in Knockout/Knockdown Cells: Compare the effects of this compound in wild-type cells versus cells where the target IAP has been knocked out or knocked down using CRISPR or siRNA. A loss of efficacy in the knockout/knockdown cells would suggest on-target activity.
-
Broad Off-Target Profiling: Screen this compound against a broad panel of receptors, ion channels, and enzymes to identify potential off-target interactions.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Inconsistent anti-tumor activity in cell culture | 1. Cell line-dependent sensitivity. 2. Degradation of the compound. 3. Presence of endogenous IAP antagonists. | 1. Test a panel of cell lines to identify sensitive models. Some cell lines may have lower IAP expression or be less dependent on IAPs for survival. 2. Prepare fresh stock solutions of this compound and store them properly as recommended by the manufacturer. 3. Measure the baseline levels of Smac/DIABLO in your cell lines. |
| Lack of apoptosis induction | 1. Insufficient concentration of this compound. 2. The cell line may be resistant to apoptosis induction by IAP inhibition alone. 3. Inactivation of downstream apoptotic machinery. | 1. Perform a dose-response curve to determine the optimal concentration of this compound for your cell model. 2. Combine this compound with other pro-apoptotic agents like TRAIL or conventional chemotherapy. 3. Check for the expression and function of key apoptotic proteins like caspases and Bax/Bak. |
| Unexpected cellular phenotype observed | 1. Potential off-target effect. 2. Activation of alternative signaling pathways. | 1. Perform off-target profiling as described in the FAQs. 2. Analyze changes in global gene expression or protein phosphorylation to identify affected pathways. The activation of NF-κB by some Smac mimetics is a known on-target effect that can lead to diverse cellular outcomes. |
| Poor in vivo efficacy | 1. Poor pharmacokinetic properties of this compound. 2. Rapid metabolism of the compound. 3. Insufficient target engagement in the tumor tissue. | 1. Conduct pharmacokinetic studies to determine the bioavailability, half-life, and tissue distribution of this compound. 2. Co-administer with inhibitors of metabolic enzymes if the metabolic pathway is known. 3. Measure the levels of cIAP1 degradation or other target engagement biomarkers in tumor samples. |
Quantitative Data Summary
The following table summarizes the binding affinities of various Smac mimetics for different IAP proteins. This data can serve as a reference for understanding the expected selectivity profile of IAP inhibitors.
| Compound | XIAP BIR3 (IC50/Ki) | cIAP1 BIR3 (IC50/Ki) | cIAP2 BIR3 (IC50/Ki) | Reference |
| This compound | < 1 µM (IC50) | Not Reported | Not Reported | |
| SM-164 | 1.39 nM (IC50) | 0.31 nM (Ki) | 1.1 nM (Ki) | |
| AZD5582 | 15 nM (IC50) | 15 nM (IC50) | 21 nM (IC50) | |
| Tolinapant (ASTX660) | < 40 nmol/L (IC50) | < 12 nmol/L (IC50) | Not Reported | |
| Embelin | 4.1 µM (IC50) | Not Reported | Not Reported |
Experimental Protocols
Protocol 1: Assessment of cIAP1 Degradation by Western Blot
Objective: To determine the ability of this compound to induce the degradation of cIAP1 in a cellular context.
Methodology:
-
Cell Culture: Plate cancer cells (e.g., MDA-MB-231) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) for various time points (e.g., 1, 2, 4, 8 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against cIAP1 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities and normalize the cIAP1 signal to the loading control. A decrease in the cIAP1 signal in this compound-treated cells compared to the vehicle control indicates degradation.
Protocol 2: In Vitro Apoptosis Assay using Annexin V/PI Staining
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Cell Culture and Treatment: Plate cells in a 12-well plate and treat with this compound at various concentrations for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
-
Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Visualizations
Caption: Signaling pathway of IAP inhibition by this compound.
Caption: Experimental workflow for identifying off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Review of the Current Impact of Inhibitors of Apoptosis Proteins and Their Repression in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers [frontiersin.org]
Technical Support Center: Adjusting miR-433 Dosage for In Vivo Mouse Models
Welcome to the technical support center for researchers utilizing miR-433 mimics and inhibitors in in vivo mouse models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate the complexities of your experiments and obtain reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage for a miR-433 mimic or inhibitor in mice?
A1: The optimal dosage can vary significantly depending on the mouse model, the target tissue, the delivery method, and the specific formulation of the mimic or inhibitor. However, based on published studies, a general starting point for intravenous (IV) administration is in the range of 1-10 mg/kg for mimics and 7.5-25 mg/kg for inhibitors (antagomirs). It is crucial to perform a dose-response study to determine the most effective and non-toxic dose for your specific experimental setup.[1][2][3][4][5]
Q2: What are the common administration routes for delivering miR-433 mimics and inhibitors to mice?
A2: The choice of administration route depends on the target organ and the desired systemic or local effect. Common routes include:
-
Intravenous (IV) injection (tail vein): This is a frequent method for achieving systemic delivery.
-
Intraperitoneal (IP) injection: Another common route for systemic administration.
-
Subcutaneous (SC) injection: Often used for sustained release and can be a simpler alternative to IV injection.
-
Local injections (e.g., intratumoral): This method is used to deliver the therapeutic directly to the target tissue, which can increase efficacy and reduce systemic toxicity.
Q3: How can I improve the in vivo stability and delivery of my miR-433 mimic or inhibitor?
A3: Naked oligonucleotides are rapidly degraded by nucleases in the bloodstream. To enhance stability and delivery, consider the following:
-
Chemical Modifications: Modifications such as 2'-O-methyl (2'-OMe) or phosphorothioate backbones can increase resistance to nuclease degradation.
-
Delivery Vehicles: Encapsulating the miRNA therapeutic in nanoparticles (e.g., lipid-based emulsions, polyethylenimine) can protect it from degradation, improve circulation time, and facilitate cellular uptake.
Q4: How do I assess the efficacy of my miR-433 mimic or inhibitor in vivo?
A4: Efficacy can be evaluated through various methods:
-
Target Gene/Protein Expression: The most direct way is to measure the expression of known miR-433 targets in the tissue of interest. For a mimic, you would expect to see a decrease in target expression. For an inhibitor, you would expect an increase.
-
Phenotypic Changes: Observe for changes in the biological phenotype you are studying (e.g., tumor size, fibrosis, etc.).
-
Bioluminescence Imaging: If you are using a reporter system (e.g., luciferase) linked to a miR-433 target, you can non-invasively monitor target engagement in vivo.
-
Histological Analysis: Examine tissue sections for changes in cellular morphology or protein expression through techniques like immunohistochemistry.
Q5: What are the potential off-target effects of miR-433 mimics and inhibitors, and how can I mitigate them?
A5: Off-target effects, where the miRNA mimic or inhibitor affects unintended genes, are a significant concern. This can occur due to sequence similarity with other miRNAs or mRNAs. To mitigate this:
-
Sequence Design: Use mimics and inhibitors with carefully designed sequences to minimize off-target binding.
-
Dose Optimization: Use the lowest effective dose to reduce the chances of off-target effects.
-
Negative Controls: Always include appropriate negative controls in your experiments, such as a scrambled sequence control.
-
Rescue Experiments: To confirm that the observed phenotype is due to the regulation of a specific target, you can perform rescue experiments by overexpressing a resistant form of the target gene.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low efficacy of miR-433 mimic/inhibitor | - Inefficient delivery to the target tissue.- Degradation of the oligonucleotide.- Suboptimal dosage.- Insufficient target engagement. | - Optimize the delivery vehicle and administration route.- Use chemically modified oligonucleotides for increased stability.- Perform a dose-response study to find the optimal dose.- Confirm target engagement by measuring target mRNA/protein levels. |
| High toxicity or adverse events in mice | - High dosage.- Immune response to the delivery vehicle or oligonucleotide.- Saturation of the endogenous RNAi machinery.- Off-target effects. | - Reduce the dosage.- Use a different, less immunogenic delivery vehicle.- Screen for inflammatory markers.- Include a scrambled sequence control to assess non-specific toxicity.- Analyze expression of potential off-target genes. |
| High variability in experimental results | - Inconsistent administration technique.- Variation in mouse age, weight, or strain.- Instability of the formulated therapeutic. | - Ensure consistent and accurate administration for all animals.- Standardize the experimental animals.- Prepare fresh formulations for each experiment and ensure proper storage. |
| Difficulty in detecting changes in target gene expression | - Timing of tissue collection is not optimal.- Low abundance of the target in the tissue.- miRNA is primarily affecting protein translation, not mRNA degradation. | - Perform a time-course experiment to determine the peak of target modulation.- Use a more sensitive detection method (e.g., qPCR, Western blot).- Analyze protein levels in addition to mRNA levels. |
Quantitative Data Summary
The following tables summarize dosages and administration routes for miRNA mimics and inhibitors based on published in vivo mouse studies. Note that these are examples, and optimization for your specific model is essential.
Table 1: In Vivo Dosages of miRNA Mimics in Mice
| miRNA Mimic | Mouse Model | Dosage | Administration Route | Delivery Vehicle | Reference |
| miR-124 | C57BL/6 | 1 mg/kg (20 µ g/mouse ) | Intravenous (tail vein) | Neutral Lipid Emulsion | |
| miR-16-1, miR-29b | C57BL/6 | 7.5 mg/kg | Intravenous (tail vein) | 2'-methoxyphosphorothioate |
Table 2: In Vivo Dosages of miRNA Inhibitors (Antagomirs) in Mice
| miRNA Inhibitor | Mouse Model | Dosage | Administration Route | Delivery Vehicle | Reference |
| anti-miR-433 | C57BL/6 | 7.5 mg/kg | Intravenous (tail vein) | 2'-O-methyl modified | |
| anti-miR-155 | C57BL/6 | 7.5 mg/kg | Intravenous (tail vein) | 2'-methoxyphosphorothioate | |
| anti-miR-122 | BALB/c | 7 mg/kg | Intravenous (tail vein) | Invivofectamine® 2.0 | |
| anti-miR-122 | Normal mice | 25 mg/kg | Intraperitoneal | 2′-F/MOE ASO |
Experimental Protocols
Protocol 1: General Procedure for Systemic Delivery of a miR-433 Mimic/Inhibitor via Tail Vein Injection
-
Preparation of the Formulation:
-
Based on the chosen delivery vehicle (e.g., lipid nanoparticles), follow the manufacturer's protocol to complex the miR-433 mimic/inhibitor or a negative control oligonucleotide.
-
Ensure the final formulation is sterile and at the desired concentration for injection.
-
-
Animal Preparation:
-
Properly restrain the mouse. Warming the tail with a heat lamp or warm water can aid in vein dilation.
-
-
Injection:
-
Using a sterile insulin syringe with an appropriate gauge needle (e.g., 27-30G), slowly inject the prepared formulation into the lateral tail vein.
-
The volume of injection should be appropriate for the mouse's weight (typically 100-200 µL).
-
-
Monitoring:
-
Monitor the animal for any immediate adverse reactions.
-
Continue to monitor the animals according to your experimental plan and institutional animal care guidelines.
-
-
Efficacy Assessment:
-
At the designated time point, euthanize the mice and harvest the tissues of interest.
-
Process the tissues for downstream analysis, such as RNA extraction for qPCR or protein extraction for Western blotting, to measure the levels of miR-433 targets.
-
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating key signaling pathways regulated by miR-433 and a general experimental workflow for in vivo studies.
References
- 1. Synthetic microRNAs Cassette Dosing: Pharmacokinetics, Tissue Distribution and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crucial Role of miR-433 in Regulating Cardiac Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systemic Delivery of Tumor Suppressor microRNA Mimics Using a Neutral Lipid Emulsion Inhibits Lung Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. miRNA Inhibition in Tissue Engineering and Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Tools for MicroRNA Functional Analysis—mirVana miRNA Mimics and Inhibitors | Thermo Fisher Scientific - US [thermofisher.com]
troubleshooting SM-433 degradation in cell culture
Welcome to the technical support center for SM-433, a potent and selective small molecule inhibitor of the MAPK/ERK signaling pathway. This resource provides troubleshooting guidance and detailed protocols to help researchers, scientists, and drug development professionals effectively use this compound in cell culture experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues that may arise during the use of this compound.
Q1: I am observing a significant loss of this compound activity or inconsistent results between experiments. What are the possible causes and solutions?
A1: Loss of activity or variability in results are common issues when working with small molecule inhibitors.[1] Several factors can contribute to this problem, from compound stability to cell culture practices.
Troubleshooting Steps:
-
Compound Storage and Handling:
-
Improper Storage: this compound is sensitive to light and temperature fluctuations. Ensure the stock solution is stored at -80°C and protected from light.
-
Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of the main stock solution.[2] It is highly recommended to prepare single-use aliquots to maintain compound integrity.[1][2]
-
-
Working Solution Preparation:
-
Fresh Dilutions: Always prepare fresh working dilutions of this compound from a stock aliquot for each experiment.[1] Degradation can occur in aqueous cell culture media over time.
-
Solvent Effects: The final concentration of the solvent (typically DMSO) in the cell culture medium should be kept low (ideally ≤0.1%) to prevent solvent-induced toxicity or off-target effects.
-
-
Cell Culture Conditions:
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered cellular responses to treatment.
-
Cell Confluency: Ensure that cells are seeded at a consistent density and treated at a similar confluency level across experiments, as cell density can affect metabolism and drug response.
-
Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, which can significantly alter cellular physiology and experimental outcomes.
-
-
Assay-Specific Variability:
-
Inconsistent Incubation Times: Adhere strictly to the planned incubation times for compound treatment and assay development.
-
Reagent Quality: Ensure all reagents, including cell culture media, serum, and assay components, are of high quality and not expired.
-
Q2: My cells are showing high levels of toxicity and death even at low concentrations of this compound. How can I troubleshoot this?
A2: Unexpected cytotoxicity can obscure the specific effects of this compound and lead to misleading results.
Troubleshooting Steps:
-
Determine the Cytotoxic Concentration (CC50):
-
Perform a dose-response experiment to determine the concentration at which this compound induces 50% cell death (CC50). This will help you distinguish between targeted anti-proliferative effects and general cytotoxicity. A standard cell viability assay, such as MTT or a luminescence-based assay, is recommended.
-
-
Check for Solvent Toxicity:
-
Run a vehicle control with the highest concentration of DMSO used in your experiment to ensure that the solvent itself is not causing the cytotoxicity.
-
-
Assess Cell Health:
-
Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Unhealthy cells are more susceptible to stress and toxic effects.
-
-
Consider Off-Target Effects:
-
While this compound is designed to be selective, high concentrations can lead to off-target kinase inhibition, which may induce toxicity. It is crucial to work within the recommended concentration range.
-
-
Review Incubation Time:
-
Shorten the exposure time. Continuous long-term exposure may lead to the accumulation of toxic metabolites or overwhelm cellular stress responses.
-
Q3: I've noticed a precipitate forming after adding this compound to my cell culture medium. What should I do?
A3: Precipitation indicates that the compound has exceeded its solubility limit in the aqueous medium, which can lead to an inaccurate effective concentration.
Troubleshooting Steps:
-
Optimize Dilution Method:
-
When diluting the DMSO stock into your medium, do it in a stepwise manner and vortex or pipette mix gently but thoroughly to avoid "solvent shock," where the compound crashes out of solution.
-
-
Pre-warm the Medium:
-
Ensure your cell culture medium is at 37°C before adding the this compound stock solution.
-
-
Evaluate Media Components:
-
The presence or absence of serum can affect solubility. Fetal Bovine Serum (FBS) contains proteins like albumin that can help solubilize hydrophobic compounds. If using serum-free media, the solubility of this compound may be lower.
-
-
Perform a Solubility Test:
-
Prepare a series of dilutions of this compound in your specific cell culture medium and incubate them at 37°C for the duration of your experiment. Visually inspect for precipitation under a microscope. This will help you determine the maximum soluble concentration under your experimental conditions.
-
Data Presentation
Table 1: this compound IC50 Values in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration |
| A375 | Malignant Melanoma | 8 | 72 hours |
| HT-29 | Colorectal Carcinoma | 15 | 72 hours |
| HCT116 | Colorectal Carcinoma | 12 | 72 hours |
| MCF-7 | Breast Adenocarcinoma | 250 | 72 hours |
| HeLa | Cervical Cancer | 310 | 72 hours |
Note: These are representative values. IC50 can vary based on experimental conditions such as cell density and assay type.
Experimental Protocols
Protocol 1: Cell Viability Assay using Luminescence
This protocol is for determining the effect of this compound on cell viability using a commercially available ATP-based luminescence assay.
Materials:
-
96-well clear-bottom white plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Luminescent cell viability assay reagent
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A common approach is a 10-point, 1:3 serial dilution. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the luminescent assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the average luminescence of the no-cell control from all other wells.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration and fit a non-linear regression curve to determine the IC50 value.
-
Protocol 2: Western Blotting for Phospho-ERK (p-ERK)
This protocol is to confirm the on-target activity of this compound by measuring the phosphorylation level of ERK, a downstream target in the MAPK/ERK pathway.
Materials:
-
6-well plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-total-ERK, anti-loading control like beta-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of this compound (and a vehicle control) for a short duration (e.g., 1-2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Run the samples on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply the ECL substrate and visualize the bands using a chemiluminescence imager.
-
Stripping and Re-probing: To normalize the p-ERK signal, the membrane can be stripped and re-probed for total ERK and a loading control.
Visualizations
Caption: MAPK/ERK signaling pathway with the inhibitory action of this compound on MEK1/2.
Caption: Troubleshooting workflow for inconsistent this compound activity.
Caption: Key factors influencing the experimental efficacy of this compound.
References
Validation & Comparative
A Comparative Guide to SMAC Mimetics in Oncology: SM-433 vs. Other IAP Antagonists
For Researchers, Scientists, and Drug Development Professionals
The Inhibitor of Apoptosis (IAP) proteins are key regulators of programmed cell death and represent promising therapeutic targets in oncology due to their frequent overexpression in various cancers.[1] Small-molecule IAP antagonists, also known as SMAC mimetics, have been developed to mimic the function of the endogenous IAP antagonist, Smac/DIABLO.[2] These agents can induce or sensitize cancer cells to apoptosis and other forms of cell death, making them a focal point of cancer research. This guide provides a comparative overview of SM-433 and other prominent SMAC mimetics, supported by available preclinical data.
Mechanism of Action: Targeting the Cell's Suicide Switches
SMAC mimetics function by binding to the Baculoviral IAP Repeat (BIR) domains of IAP proteins, primarily XIAP, cIAP1, and cIAP2.[3][4] This binding disrupts the natural inhibitory function of IAPs on caspases, the key executioner enzymes of apoptosis.
There are two main consequences of this action:
-
Relief of Caspase Inhibition: By binding to XIAP, SMAC mimetics prevent it from inhibiting effector caspases (caspase-3, -7) and initiator caspase-9, thereby promoting the apoptotic cascade.[3]
-
cIAP1/2 Degradation and TNFα Signaling: Binding of SMAC mimetics to cIAP1 and cIAP2, which are E3 ubiquitin ligases, triggers their auto-ubiquitination and subsequent degradation by the proteasome. The degradation of cIAPs leads to the stabilization of NIK (NF-κB-inducing kinase), activating the non-canonical NF-κB pathway. More critically, it allows for the formation of a death-inducing signaling complex (DISC), known as the Ripoptosome (containing RIPK1, FADD, and Caspase-8), which is sensitized to TNFα signaling, leading to caspase-8 activation and apoptosis.
In situations where caspase-8 is inhibited or absent, the degradation of cIAPs can switch the cellular response to TNFα from apoptosis to a pro-inflammatory form of programmed necrosis called necroptosis, mediated by RIPK1 and RIPK3.
References
A Comparative Guide to IAP Inhibitors: SM-433 vs. LCL161
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent small molecule IAP (Inhibitor of Apoptosis Protein) inhibitors: SM-433 and LCL161. Both compounds are SMAC (Second Mitochondria-derived Activator of Caspases) mimetics designed to induce apoptosis in cancer cells by antagonizing IAP proteins. This document summarizes their mechanisms of action, presents available quantitative data on their performance, and provides detailed experimental protocols for key assays.
Mechanism of Action: Targeting the Guardians of Cancer Cell Survival
IAP proteins, such as XIAP, cIAP1, and cIAP2, are frequently overexpressed in cancer cells, where they act as endogenous inhibitors of apoptosis by binding to and neutralizing caspases. SMAC mimetics like this compound and LCL161 mimic the action of the endogenous protein SMAC/DIABLO, which binds to IAPs and relieves their inhibitory effect on caspases, thereby promoting programmed cell death.
LCL161 is characterized as a pan-IAP inhibitor, demonstrating high-affinity binding to XIAP, cIAP1, and cIAP2. This binding leads to the degradation of cIAP1 and cIAP2 and prevents XIAP from inhibiting caspases, ultimately leading to apoptosis.
This compound is also a SMAC mimetic that functions as an IAP inhibitor. Available data indicates its strong binding affinity for the BIR3 domain of XIAP. While its interaction with cIAP1 and cIAP2 is less characterized in publicly available literature, its mechanism is presumed to be similar to other SMAC mimetics, involving the disruption of IAP-caspase interactions.
Quantitative Performance Data
The following table summarizes the available quantitative data for this compound and LCL161. It is important to note that the level of detailed characterization for LCL161 in the public domain is more extensive than for this compound.
| Parameter | This compound | LCL161 |
| Target IAPs | XIAP (specifically BIR3 domain) | XIAP, cIAP1, cIAP2 |
| Binding Affinity (IC50/Ki) | < 1 µM (XIAP BIR3)[1] | 35 nM (XIAP in HEK293 cells)[2], 0.4 nM (cIAP1 in MDA-MB-231 cells)[2] |
| Cell Growth Inhibition (IC50) | < 10 µM (MDA-MB-231 breast cancer)[1], < 10 µM (SK-OV-3 ovarian cancer)[1] | ~0.5 µM (Ba/F3-FLT3-ITD cells), ~4 µM (MOLM13-luc+ cells), ~50 nM (Ba/F3-D835Y cells), ~100 nM (Ba/F3.p210 cells), 10.23 µM (Hep3B cells), 19.19 µM (PLC5 cells), 0.25 µM (CCRF-CEM T-cell ALL), 1.6 µM (Karpas-299 anaplastic large cell lymphoma) |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for standardized comparison and replication of studies.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and LCL161 on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound and LCL161 (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound and LCL161 in complete culture medium.
-
After 24 hours, replace the medium with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) at the same concentration as the highest compound concentration.
-
Incubate the cells for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound or LCL161 for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
cIAP1 Degradation Assay (Western Blot)
This assay measures the levels of cIAP1 protein following treatment with IAP inhibitors.
Materials:
-
Treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against cIAP1
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound or LCL161 for the desired time.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-cIAP1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate the IAP signaling pathway and a typical experimental workflow.
Caption: IAP Signaling Pathway and Inhibition by SMAC Mimetics.
Caption: Experimental Workflow for IAP Inhibitor Comparison.
Conclusion
Both this compound and LCL161 are promising SMAC mimetics that target the IAP family of proteins to induce apoptosis in cancer cells. Based on the currently available data, LCL161 has been more extensively characterized in the scientific literature, with a broader range of IC50 values reported across various cell lines and more detailed information on its pan-IAP inhibitory activity. This compound shows potent activity against XIAP and cancer cell lines, but further quantitative studies are needed to fully delineate its comparative efficacy and selectivity against the full spectrum of IAP proteins. The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these IAP inhibitors.
References
Unveiling the In Vivo Anti-Tumor Potential of miR-433: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-tumor activity of microRNA-433 (miR-433) against alternative therapeutic agents in preclinical cancer models. By summarizing quantitative data, detailing experimental protocols, and visualizing key pathways, this document serves as a valuable resource for researchers investigating novel cancer therapies. Initial searches for "SM-433" indicated a likely typographical error, with subsequent research confirming the subject of interest to be miR-433, a microRNA with demonstrated tumor-suppressive properties.
Performance Comparison: miR-433 vs. Standard Chemotherapy
The in vivo efficacy of miR-433 has been evaluated in various xenograft models, demonstrating its potential to inhibit tumor growth. This section compares the anti-tumor activity of miR-433 with standard-of-care chemotherapy agents in non-small cell lung cancer (NSCLC) and colorectal cancer models.
Non-Small Cell Lung Cancer (NSCLC)
| Treatment Agent | Cancer Cell Line | Administration Route | Dosage | Tumor Growth Inhibition (TGI) | Source |
| miR-433 mimic | A549 | Intratumoral | Not Specified | Decreased tumor volume and weight | [1] |
| Cisplatin | A549 | Intravenous | 3 mg/kg/day for 5 days | Significant tumor growth inhibition | [2] |
| Paclitaxel | A549 | Intravenous | 24 mg/kg/day for 5 days | More effective than cisplatin (3 mg/kg/day) | [2] |
Colorectal Cancer
| Treatment Agent | Cancer Cell Line | Administration Route | Dosage | Tumor Growth Inhibition (TGI) | Source |
| miR-433 mimic (liposome-based) | LoVo | Intratumoral | Not Specified | Significant reduction in tumor xenograft growth | [3] |
| 5-Fluorouracil (5-FU) | HCT-116 | Not Specified | 25 mg/kg | 44.99% (in combination with XAV939) | [4] |
| Oxaliplatin | HCT-116 | Not Specified | 5 mg/kg | Significant reduction in tumor weight and volume |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols for the in vivo assessment of miR-433's anti-tumor activity based on the reviewed literature.
In Vivo Xenograft Model for Anti-Tumor Activity Assessment
1. Cell Culture and Animal Model:
-
Human cancer cell lines (e.g., A549 for NSCLC, LoVo or HCT-116 for colorectal cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Immunocompromised mice (e.g., BALB/c nude mice, 4-6 weeks old) are used to prevent rejection of human tumor xenografts.
2. Tumor Implantation:
-
A suspension of cancer cells (typically 1 x 10^6 to 5 x 10^6 cells in 100-200 µL of sterile phosphate-buffered saline or media) is injected subcutaneously into the flank of each mouse.
-
Tumor growth is monitored regularly by measuring the tumor dimensions (length and width) with calipers. Tumor volume is calculated using the formula: Volume = (Length × Width²) / 2.
3. Treatment Administration:
-
miR-433 Mimic Delivery:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups.
-
For local administration, a liposome-based formulation of a synthetic miR-433 mimic or a negative control mimic is injected directly into the tumor (intratumoral injection) at specified intervals.
-
For systemic delivery, miR-433 mimics can be encapsulated in nanoparticles and administered intravenously.
-
-
Chemotherapy Administration:
-
Standard chemotherapy agents (e.g., cisplatin, paclitaxel, 5-fluorouracil, oxaliplatin) are administered at established effective and tolerable doses.
-
The route of administration is typically intravenous or intraperitoneal, depending on the agent and the experimental design.
-
4. Efficacy Evaluation:
-
Tumor volumes and mouse body weights are measured 2-3 times per week.
-
At the end of the study (e.g., after 3-4 weeks of treatment or when tumors in the control group reach a predetermined size), mice are euthanized, and tumors are excised and weighed.
-
Tumor Growth Inhibition (TGI) is calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] × 100.
-
Further analysis can include immunohistochemistry of tumor tissues for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the research. The following diagrams were generated using Graphviz (DOT language) to illustrate the key signaling pathways affected by miR-433 and a typical experimental workflow for in vivo validation.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts [pubmed.ncbi.nlm.nih.gov]
- 3. Tumor growth suppression using a combination of taxol-based therapy and GSK3 inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of growth of colorectal cancer patient-derived subcutaneous xenografts using combined Wnt signaling pathway inhibitor and 5‑fluorouracil | Goncharova | Research and Practical Medicine Journal [rpmj.ru]
Comparative Analysis of IAP Antagonists: SM-433 vs. GDC-0152
A Guide for Researchers in Drug Development
In the landscape of oncology research, targeting intrinsic cellular safeguards against apoptosis is a key strategy. The Inhibitor of Apoptosis Proteins (IAPs) are crucial regulators of programmed cell death, and their overexpression is a common mechanism for cancer cell survival and therapeutic resistance. Small-molecule mimetics of the endogenous IAP antagonist, Smac/DIABLO, have emerged as a promising class of therapeutics. This guide provides a comparative analysis of two such Smac mimetics: SM-433 and the clinical-stage compound GDC-0152, offering a detailed look at their mechanism of action, performance data, and the experimental protocols used for their evaluation.
Introduction to IAP Antagonists
Inhibitor of Apoptosis Proteins, including XIAP, cIAP1, and cIAP2, block apoptosis by directly inhibiting caspases (the primary executioners of apoptosis) or by acting as E3 ubiquitin ligases to modulate pro-survival signaling pathways like NF-κB.[1][2][3] Smac/DIABLO, a protein released from the mitochondria following an apoptotic stimulus, antagonizes IAPs by binding to their Baculoviral IAP Repeat (BIR) domains, thereby liberating caspases to execute cell death.[2][3] Smac mimetics like this compound and GDC-0152 are designed to mimic the N-terminal AVPI motif of mature Smac, competitively binding to the BIR domains of IAPs to induce apoptosis and inhibit pro-survival signaling.
Mechanism of Action: Restoring Apoptosis
Both this compound and GDC-0152 function as antagonists of IAP proteins. By binding to the BIR domains, they disrupt the ability of IAPs to inhibit caspases. A key mechanism for pan-IAP antagonists like GDC-0152 is the induction of auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2. This degradation has a dual effect: it prevents the ubiquitination of RIP1 kinase, allowing for the formation of a death-inducing complex (the ripoptosome), and it stabilizes NIK, leading to the activation of the non-canonical NF-κB pathway, which can result in the production of TNF-α. This autocrine TNF-α signaling can then further potentate apoptosis in tumor cells.
Performance Data: A Comparative Overview
Quantitative data for this compound is limited in publicly accessible literature, whereas GDC-0152 has been extensively characterized. The following tables summarize the available performance data for both compounds.
Table 1: In Vitro Binding Affinity & Cellular Potency
| Compound | Target | Binding Affinity (Kᵢ / IC₅₀) | Cell Line | Cellular Potency (IC₅₀) | Citation(s) |
| This compound | XIAP BIR3 | IC₅₀ < 1 µM | MDA-MB-231 (Breast) | < 10 µM | |
| SK-OV-3 (Ovarian) | < 10 µM | ||||
| GDC-0152 | XIAP BIR3 | Kᵢ = 28 nM | MDA-MB-231 (Breast) | EC₅₀ ~100 nM (Viability) | |
| cIAP1 BIR3 | Kᵢ = 17 nM | A2058 (Melanoma) | Induces cIAP1 degradation at 10 nM | ||
| cIAP2 BIR3 | Kᵢ = 43 nM | HT-29 (Colon) | IC₅₀ = 24.32 µM | ||
| ML-IAP BIR | Kᵢ = 14 nM | HCT-116 (Colon) | IC₅₀ = 28.90 µM |
Table 2: In Vivo Efficacy (Xenograft Models)
| Compound | Model | Dosing Regimen | Outcome | Citation(s) |
| This compound | No data available | No data available | No data available | |
| GDC-0152 | MDA-MB-231 (Breast Cancer) | 10, 50, or 100 mg/kg, p.o., once weekly | Significant tumor volume reduction (p < 0.001) | |
| MDA-MB-231 (Breast Cancer) | 10 mg/kg, p.o., daily or every third day | Significant tumor volume reduction |
Experimental Protocols & Workflows
Reproducible and robust experimental design is critical for evaluating therapeutic candidates. Below are detailed protocols for key assays used in the characterization of IAP antagonists.
Protocol 1: Cell Viability MTT Assay
This protocol is designed to assess the effect of an IAP antagonist on the metabolic activity of cancer cells, which is an indicator of cell viability.
1. Reagent Preparation:
-
MTT Solution: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS). Filter-sterilize and store protected from light at 4°C.
-
Solubilization Solution: Prepare a solution of 10% SDS in 0.01 M HCl or use pure DMSO.
2. Assay Procedure (Adherent Cells):
-
Cell Seeding: Plate cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the IAP antagonist (e.g., this compound or GDC-0152) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
-
Subtract the absorbance of blank wells (medium and MTT only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the compound concentration and use a non-linear regression model to determine the IC₅₀ value.
Protocol 2: In Vivo Tumor Xenograft Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of an IAP antagonist in an immunodeficient mouse model.
1. Cell Preparation and Implantation:
-
Cell Culture: Culture human cancer cells (e.g., MDA-MB-231) under standard sterile conditions. Harvest cells during the logarithmic growth phase.
-
Implantation: Resuspend the cells in a sterile solution, such as a 1:1 mixture of serum-free medium and Matrigel. Subcutaneously inject a defined number of cells (e.g., 5 x 10⁶) into the flank of immunodeficient mice (e.g., NOD/SCID or Nude mice).
2. Tumor Monitoring and Treatment:
-
Monitoring: Monitor the mice regularly for tumor growth. Begin treatment when tumors reach a palpable, measurable size (e.g., 150-200 mm³).
-
Randomization: Randomize mice into treatment and control groups with similar average tumor volumes.
-
Dosing: Prepare the IAP antagonist in an appropriate vehicle for the chosen route of administration (e.g., oral gavage). For GDC-0152, a formulation in 10% hydroxypropyl-β-cyclodextrin has been used. Administer the compound according to the planned schedule (e.g., 100 mg/kg, once weekly). The control group receives the vehicle only.
3. Efficacy Evaluation:
-
Tumor Measurement: Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length × Width²)/2.
-
Body Weight: Monitor the body weight of the mice as an indicator of general toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a defined period. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
4. Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the tumor growth inhibition (TGI) to quantify the anti-tumor effect.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences between treatment and control groups.
Summary and Conclusion
This guide provides a comparative overview of this compound and GDC-0152, two small-molecule IAP antagonists. GDC-0152 is a well-documented, clinical-stage compound with potent pan-IAP inhibitory activity demonstrated through extensive in vitro and in vivo studies. It effectively induces degradation of cIAPs, activates caspases, and shows significant single-agent anti-tumor efficacy in xenograft models.
In contrast, publicly available data on this compound is sparse. While it is reported to be a Smac mimetic with activity against XIAP and inhibitory effects on cancer cell lines, a detailed quantitative comparison with GDC-0152 is challenging due to the lack of comprehensive published data. The information disparity underscores the importance of thorough preclinical characterization for advancing novel therapeutic agents. The provided protocols offer a standardized framework for researchers to conduct such evaluations, enabling robust and comparable datasets for future drug development endeavors in the promising field of IAP antagonism.
References
Assessing the Specificity of SM-433 for XIAP: A Comparative Guide
For researchers and drug development professionals investigating the intricate mechanisms of apoptosis, the X-linked inhibitor of apoptosis protein (XIAP) presents a compelling therapeutic target. As a potent endogenous inhibitor of caspases-3, -7, and -9, XIAP is frequently overexpressed in cancer cells, contributing to therapeutic resistance. Small-molecule mimetics of the endogenous XIAP antagonist, Smac/DIABLO, have emerged as a promising strategy to counteract this pro-survival mechanism. This guide provides a detailed comparison of SM-433, a known Smac mimetic, with other prominent XIAP inhibitors, focusing on its specificity for XIAP and supported by experimental data and protocols.
Introduction to this compound
This compound is a Smac mimetic that functions as an inhibitor of apoptosis proteins (IAPs). It has been shown to exhibit a strong binding affinity for the BIR3 domain of XIAP, with a reported half-maximal inhibitory concentration (IC50) of less than 1 µM.[1][2] The BIR3 domain of XIAP is crucial for its interaction with and inhibition of caspase-9. By binding to this domain, this compound disrupts the XIAP-caspase-9 interaction, thereby promoting the apoptotic cascade.
Comparative Analysis of XIAP Inhibitor Specificity
The therapeutic efficacy and safety of an IAP inhibitor are intrinsically linked to its specificity. While targeting XIAP is desirable for promoting apoptosis, off-target effects on other IAP family members, such as cellular IAP1 (cIAP1) and cIAP2 (cIAP2), can lead to different biological outcomes, including the activation of the NF-κB pathway. A thorough assessment of an inhibitor's binding affinity across the IAP family is therefore critical.
The following table summarizes the binding affinities (Ki or Kd values) of this compound and several alternative XIAP inhibitors for XIAP, cIAP1, and cIAP2. Lower values indicate a higher binding affinity.
| Inhibitor | XIAP | cIAP1 | cIAP2 | Selectivity Profile |
| This compound | IC50 < 1 µM (BIR3)[1][2] | Data not available | Data not available | XIAP BIR3 binder; full selectivity profile not publicly available. |
| Birinapant (TL32711) | Kd = 45 nM[3] | Kd < 1 nM | Data not available | Preferentially targets cIAP1 over XIAP. |
| Xevinapant (Debio 1143/AT-406/SM-406) | Ki = 66.4 nM (BIR3) | Ki = 1.9 nM (BIR3) | Ki = 5.1 nM (BIR3) | Potent pan-IAP inhibitor with higher affinity for cIAPs. |
| GDC-0152 | Ki = 28 nM (BIR3) | Ki = 17 nM (BIR3) | Ki = 43 nM (BIR3) | Pan-IAP inhibitor with similar affinities for XIAP, cIAP1, and cIAP2. |
| LCL161 | IC50 = 35 nM | IC50 = 0.4 nM | Data not available | Potently binds to and inhibits multiple IAPs, with a preference for cIAP1. |
Note: The reported values are from various sources and assays, and direct comparison should be made with caution. The lack of comprehensive public data for this compound's binding to cIAP1 and cIAP2 makes a definitive assessment of its specificity challenging.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the Graphviz DOT language.
References
In Vitro Validation of SM-433-Induced Apoptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro pro-apoptotic efficacy of SM-433, a Smac mimetic, against other well-characterized IAP (Inhibitor of Apoptosis Protein) antagonists. The data presented herein is compiled from publicly available research to facilitate an informed assessment of this compound's potential as a therapeutic agent.
Introduction to this compound and Smac Mimetics
This compound is a synthetic small molecule that mimics the endogenous pro-apoptotic protein Smac/DIABLO (Second Mitochondria-derived Activator of Caspases/Direct IAP-Binding protein with low pI). Smac mimetics function by binding to and antagonizing Inhibitor of Apoptosis Proteins (IAPs), such as XIAP, cIAP1, and cIAP2. By neutralizing these key negative regulators of apoptosis, Smac mimetics can restore the cell's natural ability to undergo programmed cell death. This guide focuses on the in vitro validation of this compound-induced apoptosis and compares its performance with other notable Smac mimetics: Birinapant, LCL161, and GDC-0152.
Comparative Analysis of In Vitro Apoptotic Induction
The following tables summarize the available quantitative data on the pro-apoptotic activity of this compound and its counterparts in various cancer cell lines.
Table 1: IC50 Values of Smac Mimetics in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | MDA-MB-231 | Breast Cancer | < 10 | [1] |
| SK-OV-3 | Ovarian Cancer | < 10 | [1] | |
| Birinapant | MDA-MB-231 | Breast Cancer | ~0.01-0.02 | [2][3] |
| SK-OV-3 | Ovarian Cancer | Not Reported | ||
| LCL161 | MDA-MB-231 | Breast Cancer | Not Reported | |
| SK-OV-3 | Ovarian Cancer | Not Reported | ||
| GDC-0152 | MDA-MB-231 | Breast Cancer | ~1 | [4] |
| SK-OV-3 | Ovarian Cancer | Not Reported |
Table 2: In Vitro Apoptosis Induction by Smac Mimetics
| Compound | Cell Line | Concentration | Time (h) | % Apoptosis (Annexin V+) | Citation |
| This compound | Data Not Available | - | - | - | |
| Birinapant | MDA-MB-231 | 20 nM | 48 | ~40% | |
| LCL161 | Data Not Available | - | - | - | |
| GDC-0152 | MDA-MB-231 | 1 µM | 24 | Dose-dependent increase |
Note: The available data for this compound is limited. Further head-to-head studies are required for a direct and comprehensive comparison.
Mechanism of Action and Signaling Pathways
Smac mimetics, including this compound, induce apoptosis primarily through the inhibition of IAPs, leading to the activation of caspases. The general signaling pathway is depicted below.
Caption: General signaling pathway of Smac mimetics like this compound.
This compound, like other Smac mimetics, is known to induce the degradation of cIAP1 and cIAP2. This leads to the stabilization of NIK (NF-κB-inducing kinase) and subsequent activation of the non-canonical NF-κB pathway, which can result in the production of TNFα. In many cancer cells, this autocrine or paracrine TNFα signaling is crucial for the induction of apoptosis in the presence of a Smac mimetic. The Smac mimetic prevents cIAPs from ubiquitinating and degrading key components of the death-inducing signaling complex (DISC), thereby promoting caspase-8 activation and subsequent apoptosis.
Experimental Protocols
Detailed methodologies for key in vitro apoptosis assays are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or other Smac mimetics for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Caption: Workflow for Annexin V/PI apoptosis assay.
-
Cell Treatment: Treat cells with the desired concentrations of this compound or other compounds for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer and analyze the cells immediately by flow cytometry.
Caspase-3/7 Activity Assay
Caption: Workflow for Caspase-Glo® 3/7 assay.
-
Cell Plating and Treatment: Seed cells in a white-walled 96-well plate and treat with compounds as desired.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes to 1 hour, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Western Blotting for Apoptosis-Related Proteins
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-3, cleaved PARP, cIAP1, XIAP, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The available in vitro data suggests that this compound is a potent inducer of apoptosis in certain cancer cell lines, with IC50 values in the low micromolar range. Its mechanism of action is consistent with that of other Smac mimetics, involving the antagonism of IAP proteins. However, a direct comparison with more extensively studied Smac mimetics like Birinapant reveals that Birinapant may exhibit greater potency in some cell lines.
The limited availability of comprehensive, publicly accessible data for this compound underscores the need for further in vitro validation. Direct, side-by-side comparative studies with other Smac mimetics across a broad panel of cancer cell lines are essential to fully elucidate its relative efficacy and potential as a cancer therapeutic. Future studies should focus on generating detailed dose-response curves for apoptosis induction, quantifying caspase activation, and further delineating the specific signaling pathways engaged by this compound in different cellular contexts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. NCTD promotes Birinapant-mediated anticancer activity in breast cancer cells by downregulation of c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a potent small-molecule antagonist of inhibitor of apoptosis (IAP) proteins and clinical candidate for the treatment of cancer (GDC-0152) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Role of microRNA-433 in Oncology: A Comparative Guide to its Therapeutic Potential
For Immediate Release
Recent preclinical studies have illuminated the significant role of microRNA-433 (miR-433) as a potent tumor suppressor in a variety of cancer models. This guide provides a comprehensive comparison of miR-433's efficacy and mechanisms of action, supported by experimental data, to inform researchers, scientists, and drug development professionals on its potential as a standalone or combination therapy.
I. Comparative Efficacy of miR-433 Across Various Cancer Models
miR-433 has demonstrated significant anti-tumor effects across a range of cancers by modulating key cellular processes. The following table summarizes the quantitative data from key studies, highlighting the consistent tumor-suppressive role of miR-433.
| Cancer Type | Key Findings | Quantitative Data Highlights | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | Overexpression of miR-433 is associated with decreased expression of Cyclin D1, MMP-2/TIMP-2, and MMP-9, leading to reduced cell proliferation and invasion. | miR-433 expression is downregulated in NSCLC tissues and cells. | [1] |
| Breast Cancer | miR-433 is significantly decreased in breast cancer cells. Its overexpression inhibits cell proliferation and migration, and induces apoptosis by targeting Rap1a and inhibiting the MAPK signaling pathway. | High expression of miR-433 inhibited cell proliferation, migration and invasion. | [2][3][4] |
| Glioma | miR-433-3p is significantly down-regulated in glioma and inhibits the proliferation, migration, and invasion of glioma cells by targeting SMC4. | SMC4 is a direct target of miR-433-3p. | [5] |
| Ovarian Cancer | Aberrant expression of miR-433 can mediate chemoresistance to paclitaxel by inducing cellular senescence. | Chemosensitivity to paclitaxel correlated with miR-433 expression levels. | |
| Oral Squamous Carcinoma | Restoring miR-433 expression significantly inhibits the proliferation, invasion and migration of tumor cells. | - | |
| Esophageal Cancer | Cell proliferation, migration and invasion were effectively hindered by miR-433. | - | |
| Colorectal Cancer | Low expression of miR-433 was associated with advanced tumor stage and early recurrence. Restoration of miR-433 expression inhibited the growth of colorectal cancer xenografts. | - |
II. Experimental Protocols
The following are detailed methodologies for key experiments cited in the studies that demonstrate the tumor-suppressive functions of miR-433.
A. Cell Proliferation, Migration, and Invasion Assays
-
Cell Lines and Culture: Human cancer cell lines (e.g., NSCLC, breast cancer, glioma) and corresponding normal cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
-
Transfection: Cells were transfected with miR-433 mimics, inhibitors, or negative controls using lipid-based transfection reagents according to the manufacturer's instructions.
-
Proliferation Assay (CCK-8): Cell proliferation was measured using the Cell Counting Kit-8 (CCK-8) assay. Transfected cells were seeded in 96-well plates. At various time points, CCK-8 solution was added to each well, and the absorbance was measured at 450 nm using a microplate reader.
-
Transwell Migration and Invasion Assays: Cell migration and invasion were assessed using Transwell chambers. For the invasion assay, the upper chamber was coated with Matrigel. Transfected cells in serum-free medium were seeded into the upper chamber, and the lower chamber was filled with a medium containing a chemoattractant. After incubation, non-invading cells were removed, and the invaded cells on the lower surface of the membrane were fixed, stained, and counted under a microscope.
B. Western Blot Analysis
-
Protein Extraction and Quantification: Total protein was extracted from transfected cells using RIPA lysis buffer. Protein concentration was determined using the BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred onto a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., Smad2, Cyclin D1, MMP-2, MMP-9, Rap1a, SMC4) overnight at 4°C. After washing, the membrane was incubated with a secondary antibody.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
C. Dual-Luciferase Reporter Assay
-
Vector Construction: The 3'-UTR of the target gene (e.g., Smad2, Rap1a, SMC4) containing the predicted miR-433 binding site was cloned into a luciferase reporter vector. A mutant version of the 3'-UTR with a mutated binding site was also created as a control.
-
Co-transfection: Cells were co-transfected with the luciferase reporter vector (wild-type or mutant) and miR-433 mimics or a negative control.
-
Luciferase Activity Measurement: After 48 hours of transfection, the firefly and Renilla luciferase activities were measured using a dual-luciferase reporter assay system. The relative luciferase activity was calculated as the ratio of firefly to Renilla luciferase activity. A significant decrease in luciferase activity in the presence of miR-433 mimics indicated direct targeting.
III. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by miR-433 and a typical experimental workflow for studying its function.
Caption: The signaling pathway of miR-433 in cancer.
Caption: A typical experimental workflow for investigating miR-433 function.
References
- 1. miR-433 suppresses tumor progression via Smad2 in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. miR-433 inhibits breast cancer cell growth via the MAPK signaling pathway by targeting Rap1a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. miR-433 inhibits breast cancer cell growth via the MAPK signaling pathway by targeting Rap1a - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MiR-433-3p restrains the proliferation, migration and invasion of glioma cells via targeting SMC4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Resistance: A Comparative Guide to miR-433 Mediated Chemoresistance in Cancer Cells
For researchers, scientists, and drug development professionals, understanding the molecular underpinnings of chemoresistance is paramount in the quest for more effective cancer therapies. This guide provides a comparative analysis of the mechanisms by which microRNA-433 (miR-433) confers resistance to two distinct chemotherapeutic agents, paclitaxel and gemcitabine, in different cancer cell types. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of the involved signaling pathways and workflows.
miR-433: A Double-Edged Sword in Cancer Therapy
MicroRNA-433, a small non-coding RNA molecule, has emerged as a significant regulator of gene expression, influencing various cellular processes, including cell cycle progression, apoptosis, and senescence. While in some contexts, miR-433 can act as a tumor suppressor, a growing body of evidence reveals its role in promoting resistance to chemotherapy, thereby posing a significant challenge to effective cancer treatment. This guide focuses on two well-documented instances of miR-433-mediated chemoresistance: paclitaxel resistance in ovarian cancer and gemcitabine resistance in gallbladder cancer.
Comparative Analysis of miR-433 Mediated Resistance
The following tables summarize the key features and experimental data associated with miR-433's role in conferring resistance to paclitaxel and gemcitabine.
| Feature | Paclitaxel Resistance in Ovarian Cancer (A2780 cells) | Gemcitabine Resistance in Gallbladder Cancer (GBC-SD cells) |
| Cancer Type | Ovarian Cancer | Gallbladder Cancer |
| Chemotherapeutic Agent | Paclitaxel | Gemcitabine |
| Cell Line | A2780 | GBC-SD |
| Primary Mechanism | Induction of cellular senescence, inhibition of apoptosis.[1] | Downregulation of Cyclin M, leading to cell cycle dysregulation. |
| Key Downstream Target | Cyclin-dependent kinase 6 (CDK6).[1] | Cyclin M. |
| Observed Effect | Increased cell viability in the presence of paclitaxel.[1] | Enhanced resistance to gemcitabine. |
Quantitative Data on Chemoresistance
| Cell Line | Treatment | Concentration | Observed Effect |
| A2780-miR-433 | Paclitaxel | 25 nmol/L | Statistically significant increase in cell viability compared to control cells.[1] |
| A2780-miR-433 | Paclitaxel | 50 nmol/L | Statistically significant increase in cell viability compared to control cells.[1] |
| GBC-SD with miR-433 mimic | Gemcitabine | 0.5 µg/ml | Enhanced resistance to gemcitabine compared to control cells. |
Signaling Pathways and Experimental Workflow
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: miR-433 signaling in paclitaxel resistance.
References
Safety Operating Guide
Navigating the Disposal of SM-433: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like SM-433 is a critical component of laboratory safety and regulatory compliance. this compound is a Smac mimetic that functions as an inhibitor of apoptosis proteins (IAPs), a class of molecules under investigation for cancer therapy. Due to its biological activity and the absence of a publicly available, comprehensive Safety Data Sheet (SDS), this compound must be treated as a potentially hazardous substance. This guide provides a detailed, step-by-step procedure for its proper disposal, ensuring the safety of laboratory personnel and the protection of the environment.
The disposal of any investigational chemical must adhere to strict environmental and safety regulations. The primary objective is to prevent the release of hazardous materials into the environment and to safeguard all laboratory personnel. Key principles of chemical waste management include waste minimization, proper segregation, secure containment, and accurate labeling.
Essential Data for Disposal of this compound
Before initiating disposal procedures, it is imperative to gather and document essential information about this compound. In the absence of a specific SDS, researchers should consult with their institution's Environmental Health and Safety (EHS) department to classify the waste appropriately. The following table outlines the critical data points that must be considered.
| Data Point | Information to be Determined |
| Chemical Identification | This compound; Molecular Formula: C₃₂H₄₃N₅O₄; Molecular Weight: 561.71 g/mol . |
| Hazard Classification | In the absence of a specific SDS, treat as a hazardous waste. Based on its function as an IAP inhibitor used in cancer cell studies, it should be handled with precautions similar to those for cytotoxic or antineoplastic agents. Consult your institution's EHS for a definitive classification. |
| Physical State | Determine if the waste is solid, liquid, or in a solution. |
| Personal Protective Equipment (PPE) | Specify the required PPE for handling, including but not limited to, safety goggles, lab coat, and appropriate chemical-resistant gloves (e.g., nitrile). |
| Container Compatibility | Use a designated, leak-proof, and chemically compatible hazardous waste container. The original container, if in good condition, may be suitable. |
| Segregation Requirements | Do not mix with other waste streams. Keep this compound waste separate from non-hazardous trash, sharps (unless the waste itself is a sharp), and other incompatible chemical wastes. |
| Labeling Requirements | Label the waste container with "Hazardous Waste," the full chemical name "this compound," the date of accumulation, and any known hazard characteristics. |
| Disposal Vendor | Identify the licensed hazardous waste disposal vendor approved by your institution. |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the standard operating procedure for the disposal of this compound. This should be adapted based on the specific guidelines provided by your institution's EHS department.
Step 1: Personal Protective Equipment (PPE) Before handling this compound waste, ensure you are wearing the appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.
Step 2: Waste Collection and Containment
-
Use a Designated Hazardous Waste Container: Collect all this compound waste (solid, liquid, and contaminated labware) in a dedicated hazardous waste container that is chemically compatible and has a secure lid.
-
Avoid Mixing Waste: Do not mix this compound waste with other chemical waste streams to prevent unintended reactions.
-
Secure the Container: Keep the waste container tightly sealed at all times, except when adding waste.
Step 3: Labeling of Waste Containers Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate amount of waste
-
The date the waste was first added to the container
-
The name and contact information of the generating researcher or lab
Step 4: Storage of Hazardous Waste Store the labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure, away from general traffic, and in a location that prevents it from being knocked over.
Step 5: Arranging for Disposal Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this compound down the drain or in the regular trash.
Step 6: Disposal of Empty Containers
-
Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent.
-
Collect Rinsate: The rinsate must be collected and disposed of as hazardous waste.
-
Deface Label: After triple-rinsing, deface or remove the original label from the container before disposing of it in the appropriate solid waste stream, as advised by your EHS department.
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the logical workflow for handling and disposing of this compound in a research laboratory setting.
Caption: Experimental workflow and waste disposal pathway for this compound.
Caption: Decision-making process for the proper disposal of this compound.
Personal protective equipment for handling SM-433
Essential Safety and Handling Guide for SM-433
Disclaimer: Information regarding a specific chemical compound designated "this compound" is not publicly available. The following guidelines are based on best practices for handling potentially hazardous chemical compounds in a laboratory setting and should be adapted to the specific physical and toxicological properties of the substance , as detailed in its Safety Data Sheet (SDS).
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in handling chemical compounds like this compound. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure research environment.
Hazard Assessment and Control
A thorough hazard assessment is the foundation of safe laboratory work.[1][2] Employers are responsible for assessing the workplace to identify potential hazards that necessitate the use of Personal Protective Equipment (PPE).[1][2] All PPE should be of safe design and construction for the work being performed.[1]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is contingent on the nature of the work and the associated risks. The following table summarizes recommended PPE for various activities involving this compound.
| Activity | Recommended PPE |
| Low-Concentration Solution Handling | Safety glasses with side shields, standard nitrile laboratory gloves, lab coat. |
| High-Concentration Solution or Powder Handling | Chemical splash goggles, chemical-resistant gloves (e.g., nitrile), lab coat or chemical-resistant apron, and potentially a respirator if aerosolization is possible. |
| Weighing and Aliquoting Powder | Enclosed ventilated balance or a chemical fume hood, safety glasses, nitrile gloves, lab coat. |
| Risk of Splash or Aerosol Generation | Face shield in addition to safety goggles, appropriate respiratory protection. |
Note: Always inspect PPE for damage before use. Contaminated clothing should be removed and laundered before reuse.
Operational Procedures for Handling this compound
1. Preparation and Engineering Controls:
-
Ensure a calibrated and certified chemical fume hood is used for all operations involving open handling of this compound powder or volatile solutions.
-
Verify that safety showers and eyewash stations are accessible and have been recently tested.
-
Prepare all necessary equipment and reagents before commencing work to minimize time spent in the handling area.
2. Handling and Experimental Workflow:
-
Wear the appropriate PPE as determined by your risk assessment.
-
When handling the solid form, use caution to avoid generating dust.
-
For solutions, use appropriate glassware and transfer techniques (e.g., cannulation or a calibrated pipette) to avoid splashes.
-
Clearly label all containers with the chemical name, concentration, date, and hazard information.
3. Waste Disposal:
-
Dispose of all this compound waste, including contaminated consumables, in designated, clearly labeled hazardous waste containers.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
4. Emergency Procedures:
| Incident | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of fresh water for at least 15 minutes while holding eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to handle it, use an appropriate absorbent material and decontaminating agent. For large spills, evacuate the area and contact the emergency response team. |
Visual Guides and Workflows
The following diagrams illustrate key processes for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
Caption: Logical Relationship for Risk Assessment and Control.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
